molecular formula C16H15ClN4O B2875741 CPI-455 hydrochloride

CPI-455 hydrochloride

Numéro de catalogue: B2875741
Poids moléculaire: 314.77 g/mol
Clé InChI: SNODPNXOTKXHHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CPI-455 hydrochloride is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNODPNXOTKXHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CPI-455 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of CPI-455 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and specific small-molecule inhibitor of the KDM5 family of histone lysine demethylases.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations. CPI-455 acts by competitively inhibiting the JmjC catalytic domain of KDM5 enzymes, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][5][6][7] Its ability to modulate the epigenome, particularly in the context of cancer, makes it a valuable tool for research and a potential candidate for therapeutic development, notably in reducing drug-tolerant persister cancer cells.[1][4][5]

Core Mechanism of Action: KDM5 Inhibition

The primary molecular target of CPI-455 is the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are Fe(II) and 2-oxoglutarate-dependent oxygenases.[6][7] These enzymes are crucial epigenetic regulators that remove methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3).[6][8] The H3K4me3 mark is predominantly found at the transcription start sites of actively transcribed genes; therefore, KDM5 enzymes typically act as transcriptional repressors.[6][8][9]

CPI-455 functions as a pan-KDM5 inhibitor, binding to the enzyme's active site and preventing the demethylation of H3K4me3.[1][5] This inhibition leads to the accumulation and maintenance of H3K4me3 levels at gene promoters, thereby altering gene expression patterns.[10][11] The crystal structure of KDM5A in complex with CPI-455 has confirmed this binding mechanism.[5][12] This targeted action results in significant downstream cellular effects, including the reduction of drug-tolerant cancer cell populations and the induction of specific cell differentiation pathways.[5][13]

Signaling Pathway Diagram

The following diagram illustrates the epigenetic regulatory pathway targeted by CPI-455.

KDM5_Inhibition_Pathway cluster_0 Histone H3 Tail cluster_1 Enzymatic Regulation cluster_2 Inhibitor Action H3K4me3 H3K4me3 (Active Transcription) KDM5 KDM5 Enzyme (e.g., KDM5A) H3K4me3->KDM5 Binds to H3K4me2 H3K4me2 (Inactive/Poised) KDM5->H3K4me2 Demethylates CPI455 CPI-455 CPI455->KDM5 Inhibits Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A 1. Prepare KDM5 Enzyme, H3K4me3 Substrate, & Co-factors C 3. Combine Reagents & Incubate A->C B 2. Create Serial Dilution of CPI-455 B->C D 4. Add AlphaLISA Acceptor & Donor Beads C->D E 5. Read Signal on Plate Reader D->E F 6. Plot Data & Calculate IC50 E->F

References

Unveiling the Target of CPI-455 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

CPI-455 hydrochloride is a potent and specific small molecule inhibitor targeting the KDM5 family of histone demethylases .[1][2][3] This family of enzymes, also known as JARID1, is responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[2][4] By inhibiting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels within cells.[1][3][5] This epigenetic modification is a key mark of active gene transcription.

The mechanism of inhibition has been elucidated through the crystal structure of KDM5A in complex with CPI-455, revealing that the inhibitor binds to the active site of the enzyme.[2] This targeted inhibition has significant downstream consequences, most notably a reduction in the survival of drug-tolerant persister cancer cells (DTPs), a subpopulation of cancer cells that can lead to therapeutic relapse.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its inhibitory potency against various histone demethylases and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of CPI-455

TargetAssay TypeIC50SelectivityReference
KDM5AEnzymatic Assay10 nMPan-KDM5 inhibitor[1][3]
KDM5BEnzymatic AssaySimilar to KDM5A>200-fold vs. KDM2, 3, 4, 6, 7[3]
KDM5CEnzymatic AssaySimilar to KDM5A>200-fold vs. KDM2, 3, 4, 6, 7[3]
KDM4CEnzymatic Assay~200-fold weaker than KDM5AN/A[5]
KDM7BEnzymatic Assay~770-fold weaker than KDM5AN/A

Table 2: Cellular Activity of CPI-455

Cell LinesAssay TypeConcentration RangeEffectReference
Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9)Cell-based Assay6.25-25 µMDecreased number of drug-tolerant persister cells[3]
HeLaCell-based AssayDose-dependentIncreased global H3K4me3 levels
Luminal Breast Cancer (MCF-7, T-47D, EFM-19)Cell Viability Assay>20 µM (alone)Minimal effect on viability[5]
Luminal Breast Cancer (MCF-7, T-47D, EFM-19)Cell Viability AssayLower doses + DACSynergistic decrease in viability[5]

Experimental Protocols

KDM5A Biochemical Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of CPI-455 against KDM5A.

a. Principle: The assay measures the demethylase activity of recombinant KDM5A on a synthetic H3K4me3 peptide substrate. The inhibition of this activity by CPI-455 is quantified by measuring the amount of demethylated product formed. A common method for detection is a chemiluminescence-based assay.[6][7]

b. Materials:

  • Recombinant full-length KDM5A enzyme

  • Biotinylated H3K4me3 peptide substrate

  • This compound (or other test compounds)

  • Assay Buffer (e.g., HEPES, pH 7.5, containing FeSO4, α-ketoglutarate, and ascorbate)

  • Detection reagents (e.g., streptavidin-coated donor beads and acceptor beads linked to an antibody recognizing the demethylated product for AlphaLISA®)

  • 384-well microplates

c. Procedure:

  • Prepare a serial dilution of CPI-455 in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the diluted CPI-455 or DMSO (vehicle control).

  • Add the KDM5A enzyme and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the demethylase reaction by adding the H3K4me3 peptide substrate.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stopping solution.

  • Add the detection reagents according to the manufacturer's protocol (e.g., for AlphaLISA®, add acceptor beads and incubate, then add donor beads and incubate in the dark).

  • Read the plate on a suitable plate reader (e.g., chemiluminescence or fluorescence).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Global H3K4me3 Level Quantification in Cells (MSD ELISA)

This protocol describes a method to measure the global levels of H3K4me3 in cells treated with CPI-455 using a Meso Scale Discovery (MSD) electrochemiluminescence assay.[3]

a. Principle: This is a sandwich immunoassay. A capture antibody specific for total Histone H3 is coated on the MSD plate. Cell lysates are added, and the histone H3 is captured. A detection antibody specific for H3K4me3, conjugated with an electrochemiluminescent label (SULFO-TAG™), is then added. The plate is read on an MSD instrument, and the light emitted is proportional to the amount of H3K4me3.

b. Materials:

  • Cell lines of interest (e.g., HeLa, MCF-7)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • MSD Human/Mouse/Rat Methylated-Histone H3 (H3K4me3) Assay Kit (or similar)

  • MSD instrument for plate reading

c. Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates at a suitable density.

    • Treat the cells with various concentrations of CPI-455 or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • MSD Assay:

    • Follow the manufacturer's protocol for the MSD H3K4me3 assay kit.

    • Typically, this involves adding the cell lysates to the pre-coated wells of the MSD plate.

    • Incubate to allow the capture of histone H3.

    • Wash the plate.

    • Add the SULFO-TAG™ conjugated anti-H3K4me3 detection antibody.

    • Incubate to allow the detection antibody to bind.

    • Wash the plate.

    • Add MSD Read Buffer.

    • Read the plate on an MSD instrument.

  • Data Analysis:

    • Normalize the H3K4me3 signal to the total protein concentration or to a total H3 signal if measured in parallel.

    • Plot the normalized H3K4me3 levels against the CPI-455 concentration.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for an in vivo study to evaluate the efficacy of CPI-455.

a. Principle: To assess the anti-tumor activity or other physiological effects of CPI-455 in a living organism, the compound is administered to mice bearing tumors or exhibiting a specific phenotype. The effects on tumor growth, survival, or relevant biomarkers are then monitored.

b. Materials:

  • This compound

  • Vehicle for formulation (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)[1]

  • Appropriate mouse strain (e.g., C57BL/6)[1]

  • Tumor cells for implantation (if applicable)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

c. Procedure:

  • Animal Model:

    • Establish the animal model (e.g., subcutaneous implantation of cancer cells).

    • Allow tumors to reach a palpable size.

  • Drug Formulation and Administration:

    • Prepare the dosing solution of CPI-455 in the chosen vehicle. A reported formulation consists of DMSO, PEG300, Tween-80, and saline.[1]

    • Administer CPI-455 to the mice via the desired route (e.g., intraperitoneal injection). Doses of 50-70 mg/kg administered daily have been reported.[1][3]

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoints:

    • Monitor the health and body weight of the animals regularly.

    • Measure tumor volume at set intervals using calipers.

    • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the average tumor growth over time for each treatment group.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Signaling Pathway and Experimental Workflow Visualizations

KDM5_Inhibition_Pathway cluster_nucleus Nucleus Histone_H3 Histone H3 H3K4me3 H3K4me3 (Active Transcription) Histone_H3->H3K4me3 Methylation H3K4me3->Histone_H3 Demethylation Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes KDM5 KDM5 Enzyme KDM5->H3K4me3 Catalyzes CPI455 CPI-455 CPI455->KDM5 Inhibits

Caption: KDM5 Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis Enzymatic_Assay KDM5A Enzymatic Assay (Determine IC50) Cell_Treatment Treat Cancer Cells with CPI-455 Enzymatic_Assay->Cell_Treatment Inform Dosing H3K4me3_Quant Quantify Global H3K4me3 (MSD ELISA) Cell_Treatment->H3K4me3_Quant Viability_Assay Assess Cell Viability (e.g., MTT Assay) Cell_Treatment->Viability_Assay Animal_Model Establish Mouse Tumor Model Viability_Assay->Animal_Model Justify In Vivo Study Drug_Admin Administer CPI-455 Animal_Model->Drug_Admin Tumor_Monitoring Monitor Tumor Growth Drug_Admin->Tumor_Monitoring

Caption: Experimental Workflow for CPI-455 Evaluation.

References

CPI-455 Hydrochloride: A Technical Guide to a Potent KDM5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CPI-455 hydrochloride, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. The KDM5 enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] This document details the mechanism of action, biochemical and cellular activity, and preclinical pharmacology of this compound. Furthermore, it offers detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to support researchers in their investigation of this compound.

Introduction to KDM5 and the Rationale for Inhibition

The Lysine-Specific Demethylase 5 (KDM5) family, also known as JARID1, comprises four members (KDM5A, KDM5B, KDM5C, and KDM5D) that are iron-dependent dioxygenases.[3] These enzymes specifically catalyze the demethylation of trimethylated and dimethylated H3K4 (H3K4me3/me2), epigenetic marks crucial for transcriptional activation.[3] By removing these marks, KDM5 enzymes contribute to the repression of gene expression.

Overexpression and hyperactivity of KDM5 enzymes have been observed in a variety of cancers, including breast, lung, and prostate cancer.[1] This aberrant activity can lead to the silencing of tumor suppressor genes and the emergence of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive chemotherapy and contribute to therapeutic relapse.[1][4] Therefore, inhibiting KDM5 activity presents a promising therapeutic strategy to reactivate silenced tumor suppressor genes, eradicate DTPs, and overcome drug resistance.[1][2][4]

This compound: Chemical and Physical Properties

CPI-455 is a small molecule inhibitor of the KDM5 family. The hydrochloride salt is utilized to improve its pharmaceutical properties.

PropertyValue
Chemical Name This compound
CAS Number 1628208-23-0 (for free base)
Molecular Formula C₁₄H₁₄N₄O₂·HCl
Molecular Weight 314.77 g/mol [5]
Appearance Solid
Purity ≥99%[5]
Solubility Soluble in DMSO

Mechanism of Action and Biochemical Profile

CPI-455 is a specific, pan-inhibitor of the KDM5 family of enzymes.[6][7][8] It exerts its effect by binding to the active site of the KDM5 enzymes, leading to an increase in global levels of H3K4me3.[6][7][8]

Biochemical Potency and Selectivity

CPI-455 demonstrates potent inhibition of KDM5A with a half-maximal inhibitory concentration (IC50) of 10 nM in enzymatic assays.[6][7][8] It exhibits similar potency against other KDM5 family members.[7] Importantly, CPI-455 displays significant selectivity for the KDM5 family over other histone demethylase families. For instance, it is over 200-fold more selective for KDM5A compared to KDM4C.[7]

Target EnzymeIC50 (nM)Selectivity vs. KDM5A
KDM5A 10[6][7][8]-
KDM5B Similar to KDM5A[7]-
KDM5C Similar to KDM5A[7]-
KDM4C ~2000>200-fold[7]
KDM2, KDM3, KDM6, KDM7 ->200-fold[1]
Signaling Pathway of KDM5 Inhibition

The inhibition of KDM5 by CPI-455 leads to a cascade of events within the cell, ultimately impacting gene expression and cellular phenotype.

KDM5_Inhibition_Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcomes CPI_455 CPI-455 Hydrochloride KDM5 KDM5 Enzymes (A, B, C, D) CPI_455->KDM5 Inhibits H3K4me3 H3K4me3 (Active Mark) KDM5->H3K4me3 Demethylates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes Tumor_Suppressor Tumor Suppressor Gene Reactivation Gene_Expression->Tumor_Suppressor DTP_Ablation Drug-Tolerant Persister Cell Ablation Gene_Expression->DTP_Ablation Anti_Cancer Anti-Cancer Effects Tumor_Suppressor->Anti_Cancer DTP_Ablation->Anti_Cancer

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

In Vitro Cellular Activity

CPI-455 has been shown to effectively increase global H3K4me3 levels in a dose-dependent manner in various cancer cell lines.[7] This leads to a reduction in the number of drug-tolerant persister cells and can enhance the efficacy of standard chemotherapies or targeted agents.[6][7][8]

Cell LineCancer TypeObserved Effect
MCF-7, T-47D, EFM-19Luminal Breast CancerIC50 values of 35.4, 26.19, and 16.13 µM, respectively.[8]
Multiple Cancer Cell LinesVariousDecreased number of drug-tolerant persister cells.[6][7][8]
In Vivo Activity

In vivo studies in mouse models have demonstrated the anti-tumor activity of CPI-455. For example, in a xenograft model using C57BL/6 mice, daily intraperitoneal (IP) administration of CPI-455 at doses of 50-70 mg/kg has been shown to elicit protective immunity when used in combination with other agents.[8]

Experimental Protocols

Global H3K4me3 Quantification by Meso Scale Discovery (MSD) ELISA

This protocol describes the measurement of global H3K4 trimethylation in cell lysates.

MSD_ELISA_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (with CPI-455 or vehicle) Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Plate_Coating 3. Coat MSD Plate (with anti-Total Histone H3 Ab) Cell_Lysis->Plate_Coating Blocking 4. Blocking Plate_Coating->Blocking Sample_Incubation 5. Sample Incubation Blocking->Sample_Incubation Detection_Ab 6. Add Detection Antibody (SULFO-TAG anti-H3K4me3 Ab) Sample_Incubation->Detection_Ab Read_Plate 7. Read Plate on MSD Instrument Detection_Ab->Read_Plate Data_Analysis 8. Data Analysis (Normalize H3K4me3 to Total H3) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MSD-based H3K4me3 quantification.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of CPI-455 or vehicle (e.g., DMSO) for the desired duration (e.g., 4 days).[1]

  • Cell Lysis: Harvest cells and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

  • Plate Coating: Coat a 96-well MSD plate with a capture antibody against total histone H3 overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., MSD Blocker A) for 1 hour at room temperature.

  • Sample Incubation: Add cell lysates (e.g., 1-10 µg of total protein) to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the SULFO-TAG conjugated detection antibody specific for H3K4me3. Incubate for 1 hour at room temperature.

  • Plate Reading: Wash the plate, add MSD Read Buffer T, and immediately read the plate on an MSD instrument.

  • Data Analysis: Quantify the electrochemiluminescence signal. Normalize the H3K4me3 signal to the total histone H3 signal to determine the relative abundance of H3K4me3.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a cancer xenograft model.

Detailed Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) for the engraftment of human cancer cell lines.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • CPI-455 Formulation and Dosing:

    • Formulation: Prepare a dosing solution of this compound. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Dosing: Administer this compound via intraperitoneal (IP) injection at a dose of 50-70 mg/kg daily.[8]

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Monitor animal weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor volume and weight.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for H3K4me3 levels or Western blotting.

Cellular Thermal Shift Assay (CETSA) for KDM5A Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

CETSA_Workflow Start Start Cell_Treatment 1. Treat Cells with CPI-455 or Vehicle Start->Cell_Treatment Heat_Shock 2. Heat Shock at Various Temperatures Cell_Treatment->Heat_Shock Cell_Lysis 3. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 4. Centrifugation to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Sample_Prep 5. Collect Supernatant (Soluble Fraction) Centrifugation->Sample_Prep Western_Blot 6. Western Blot for KDM5A Sample_Prep->Western_Blot Data_Analysis 7. Densitometry and Melting Curve Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, stabilized proteins.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against KDM5A.

  • Data Analysis: Perform densitometry on the Western blot bands to quantify the amount of soluble KDM5A at each temperature. Plot the relative amount of soluble KDM5A as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of CPI-455 indicates target stabilization and engagement.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its potency, selectivity, and demonstrated activity in both in vitro and in vivo models make it a strong candidate for further preclinical development as an anti-cancer therapeutic. The experimental protocols and technical information provided in this guide are intended to facilitate the exploration of CPI-455 and the broader field of KDM5 inhibition in cancer research and drug discovery.

References

The Impact of CPI-455 Hydrochloride on H3K4 Trimethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. This technical guide provides an in-depth overview of the mechanism of action of CPI-455, with a specific focus on its effect on the trimethylation of histone H3 at lysine 4 (H3K4me3). It is designed to be a comprehensive resource, detailing the biochemical and cellular consequences of KDM5 inhibition by CPI-455, presenting quantitative data from key studies, and outlining the experimental protocols used to generate this data. This document aims to equip researchers and drug development professionals with the critical information necessary to effectively utilize CPI-455 as a tool to investigate the biological roles of KDM5 enzymes and to explore its therapeutic potential.

Introduction to this compound and KDM5 Histone Demethylases

Histone modifications play a crucial role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a key epigenetic mark associated with active gene transcription. The levels of H3K4 methylation are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from di- and trimethylated H3K4.[1][2] Overexpression and dysregulation of KDM5 enzymes have been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

CPI-455 is a small molecule inhibitor that demonstrates high potency and selectivity for the KDM5 family of enzymes.[3][4] By inhibiting KDM5, CPI-455 effectively blocks the demethylation of H3K4me3, leading to a global increase in the levels of this activating histone mark.[5] This targeted inhibition allows for the precise investigation of KDM5-dependent biological processes and provides a potential therapeutic strategy for diseases driven by KDM5 overactivity.

Mechanism of Action of CPI-455

CPI-455 functions as a competitive inhibitor of the KDM5 enzymes. The crystal structure of KDM5A in complex with CPI-455 has revealed the mechanism of inhibition, showing how the compound binds to the active site and prevents the demethylation of H3K4.[1][2] This inhibition is highly specific for the KDM5 family, with significantly lower potency against other histone demethylase families.[3][6] The primary and direct consequence of KDM5 inhibition by CPI-455 is the accumulation of H3K4me3 at a global level within the cell.[1][5][7]

cluster_0 Cellular Environment CPI455 This compound KDM5 KDM5 Enzyme (KDM5A/B/C/D) CPI455->KDM5 Inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5->H3K4me3 Demethylates Gene Target Gene Promoters H3K4me3->Gene Activates Transcription Gene Transcription Gene->Transcription Leads to

Figure 1. CPI-455 inhibits KDM5, increasing H3K4me3 and gene transcription.

Quantitative Data on CPI-455's Effect on H3K4 Trimethylation

The efficacy and potency of CPI-455 have been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

Parameter Enzyme Value Reference
IC₅₀ KDM5A (full-length)10 nM[5][3][4]
Selectivity KDM2, 3, 4, 6, 7 families>200-fold[3]

Table 1. Biochemical Potency and Selectivity of CPI-455.

Cell Line Assay Type Effect of CPI-455 Reference
HeLa ImmunofluorescenceDose-dependent increase in global H3K4me3[6]
MCF-7 Quantitative Mass SpectrometryIncreased overall cellular H3K4me3 levels after 72h treatment[8]
MCF-7 ImmunoblotDose-dependent increase in H3K4me3[8]
Various Cancer Cell Lines Not SpecifiedElevated global levels of H3K4me3[1]
Cochlear Hair Cells Immunofluorescence, Western BlotElevated H3K4 trimethylation levels in cisplatin-injured cells
Neural Stem Cells ChIP-qPCRIncreased H3K4me3 binding in the Gfap promoter region[9]

Table 2. Cellular Effects of CPI-455 on H3K4 Trimethylation.

Cell Line IC₅₀ (µM) Reference
MCF-7 (luminal breast cancer) 35.4[5]
T-47D (luminal breast cancer) 26.19[5]
EFM-19 (luminal breast cancer) 16.13[5]

Table 3. Cellular IC₅₀ Values of CPI-455 in Breast Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of CPI-455 on H3K4 trimethylation.

In Vitro KDM5A Enzymatic Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of CPI-455 against the KDM5A enzyme.

cluster_workflow KDM5A IC₅₀ Determination Workflow p1 Prepare Assay Buffer and Reagents p2 Add Recombinant KDM5A Enzyme p1->p2 p3 Add H3K4me3 Peptide Substrate p2->p3 p4 Add CPI-455 (Varying Concentrations) p3->p4 p5 Incubate at Room Temperature p4->p5 p6 Add Detection Reagent (e.g., Antibody) p5->p6 p7 Measure Signal (e.g., Fluorescence) p6->p7 p8 Calculate IC₅₀ Value p7->p8

Figure 2. Workflow for determining the IC₅₀ of CPI-455 against KDM5A.

Protocol:

  • Reagents: Recombinant full-length KDM5A, biotinylated peptide substrate corresponding to histone H3 trimethylated at lysine 4 (H3K4me3), CPI-455, and a suitable detection system (e.g., AlphaLISA®).

  • Procedure: The assay is typically performed in a 384-well plate.

    • Varying concentrations of CPI-455 are pre-incubated with the KDM5A enzyme.

    • The demethylation reaction is initiated by the addition of the H3K4me3 peptide substrate.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The reaction is stopped, and the amount of demethylated product is quantified using a specific antibody and a detection reagent.

  • Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular H3K4me3 Quantification by MSD ELISA

This method provides a quantitative measurement of global H3K4me3 levels in cells treated with CPI-455.[3]

Protocol:

  • Cell Culture and Treatment: Cells are plated in 6-well plates and treated with various concentrations of CPI-455 for a specified duration (e.g., 4 days).[3]

  • Histone Extraction: Cells are harvested, and histones are extracted from the nuclear fraction.

  • MSD ELISA: The Meso Scale Discovery (MSD) electrochemiluminescence platform is used for detection.

    • Extracted histones are coated onto MSD plates.

    • Plates are incubated with primary antibodies specific for H3K4me3 and total H3.

    • SULFO-TAG™ labeled secondary antibodies are added.

    • The plates are read on an MSD instrument, and the electrochemiluminescent signal is measured.

  • Data Analysis: The H3K4me3 signal is normalized to the total H3 signal to account for variations in histone loading.

Immunoblotting for H3K4me3

Western blotting is a semi-quantitative method to visualize changes in H3K4me3 levels.

cluster_workflow Immunoblotting Workflow for H3K4me3 s1 Cell Lysis & Histone Extraction s2 SDS-PAGE s1->s2 s3 Protein Transfer to Membrane s2->s3 s4 Blocking s3->s4 s5 Primary Antibody Incubation (anti-H3K4me3, anti-H3) s4->s5 s6 Secondary Antibody Incubation s5->s6 s7 Chemiluminescent Detection s6->s7 s8 Image Analysis s7->s8

Figure 3. Standard workflow for detecting H3K4me3 levels via immunoblot.

Protocol:

  • Sample Preparation: Histones are extracted from control and CPI-455-treated cells.

  • SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K4me3. A parallel blot or subsequent probing of the same membrane with an antibody against total histone H3 is performed as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the localization of H3K4me3 at specific genomic regions.

Protocol:

  • Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3, which is coupled to magnetic or agarose beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The antibody-bound chromatin is then eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess H3K4me3 enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Biological Consequences and Therapeutic Implications

The CPI-455-mediated increase in H3K4me3 has significant biological consequences. It has been shown to decrease the number of drug-tolerant persister cancer cells, suggesting a role in overcoming drug resistance.[1] In combination with other epigenetic modifiers, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC), CPI-455 can enhance the transcriptional activation of certain genes and synergistically inhibit cancer cell growth.[8][10] Furthermore, studies have demonstrated the potential of CPI-455 in attenuating cisplatin-induced hearing loss and inducing astrocytogenesis in neural stem cells, highlighting its broad therapeutic potential.[9]

Conclusion

This compound is a valuable chemical probe for studying the role of KDM5 demethylases and the significance of H3K4 trimethylation in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an indispensable tool for researchers in epigenetics and drug discovery. The data and protocols presented in this guide provide a solid foundation for designing and interpreting experiments aimed at further elucidating the biological functions of KDM5 and the therapeutic utility of its inhibition.

References

The Discovery and Synthesis of CPI-455 Hydrochloride: A Pan-KDM5 Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] By increasing global levels of histone H3 lysine 4 trimethylation (H3K4me3), CPI-455 has demonstrated significant potential in overcoming drug tolerance in various cancer models.[1][3][4] This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers and scientists in the field of drug development.

Introduction

The epigenetic regulation of gene expression is a critical factor in cellular function and disease. Histone demethylases, such as the KDM5 family, play a pivotal role in this process by removing methyl groups from histone tails, thereby influencing chromatin structure and gene transcription. The KDM5 family of enzymes specifically catalyzes the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), marks generally associated with active gene transcription.[5] Overexpression and dysregulation of KDM5 enzymes have been implicated in various cancers, contributing to drug resistance and tumor progression.[6]

CPI-455 was identified as a specific inhibitor of the KDM5 family, offering a promising therapeutic strategy to counteract the oncogenic effects of these enzymes.[3][5] This technical guide details the scientific journey of CPI-455, from its chemical synthesis to its biological characterization.

Discovery and Synthesis

Chemical Structure

The systematic name for CPI-455 is 4,7-dihydro-6-(1-methylethyl)-7-oxo-5-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[5] The hydrochloride salt is typically used for research and preclinical studies to improve solubility and handling properties.

Probable Synthetic Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis of its pyrazolo[1,5-a]pyrimidine core is well-documented in the chemical literature.[1][3][7][8][9] A plausible synthetic route is outlined below, based on established methods for constructing this heterocyclic system.

The synthesis likely commences with the construction of a substituted 5-aminopyrazole-4-carbonitrile intermediate. This can be achieved through the condensation of a hydrazine derivative with a suitable three-carbon electrophile. The core pyrazolo[1,5-a]pyrimidine scaffold is then formed by the cyclization of the aminopyrazole with a β-ketoester or a similar dicarbonyl equivalent. The specific substituents on CPI-455 would be introduced either on the starting materials or through subsequent modification of the heterocyclic core.

Synthesis_Pathway cluster_0 Step 1: Aminopyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Final Modification & Salt Formation A Substituted Hydrazine C 5-Aminopyrazole-4-carbonitrile Intermediate A->C + Reagents B Dicarbonyl Compound B->C E CPI-455 Core Structure C->E + Reagents, Cyclization D β-Ketoester D->E G This compound E->G + HCl F HCl

Mechanism of Action

CPI-455 is a potent, pan-inhibitor of the KDM5 family of histone demethylases.[1] It exerts its effect by binding to the active site of the KDM5 enzymes, preventing the demethylation of H3K4me3.[5] This leads to a global increase in H3K4me3 levels, a histone mark associated with transcriptionally active chromatin.[4] The accumulation of H3K4me3 is thought to alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and a reduction in the population of drug-tolerant persister cells.[3][5]

Mechanism_of_Action CPI455 CPI-455 KDM5 KDM5 Enzyme CPI455->KDM5 Inhibits H3K4me3 Histone H3 Lysine 4 (Trimethylated) KDM5->H3K4me3 Demethylates H3K4me2 Histone H3 Lysine 4 (Dimethylated) H3K4me3->H3K4me2 Demethylation Product GeneExpression Altered Gene Expression (e.g., Tumor Suppressors ON) H3K4me3->GeneExpression Promotes DrugTolerance Decreased Drug Tolerance GeneExpression->DrugTolerance

Quantitative Biological Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Potency and Selectivity
TargetIC50 (nM)Selectivity vs. KDM5AReference
KDM5A10-[4][10]
KDM5BSimilar to KDM5A~1x[10]
KDM5CSimilar to KDM5A~1x[10]
KDM4C>2000>200-fold[10]
KDM7B>7700>770-fold[10]
KDM2BNo inhibition-[10]
KDM3BNo inhibition-[10]
KDM6ANo inhibition-[10]
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer35.4[1][2]
T-47DBreast Cancer26.19[1][2]
EFM-19Breast Cancer16.13[1][2]
Table 3: In Vivo Murine Studies
ParameterValueReference
Dosing50-70 mg/kg[4]
AdministrationIntraperitoneal (i.p.), daily[4]

Experimental Protocols

KDM5A In Vitro Demethylase Assay

A common method to assess KDM5A activity is a biochemical assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing HEPES, KCl, α-ketoglutarate, Fe(NH4)2(SO4)2, and ascorbic acid.

  • Enzyme and Substrate: Add recombinant KDM5A enzyme and a synthetic H3K4me3 peptide substrate to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

  • Detection: The amount of formaldehyde produced is quantified using a coupled-enzyme assay with formaldehyde dehydrogenase and NAD+, where the conversion of NAD+ to NADH is measured by absorbance or fluorescence.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

KDM5A_Assay_Workflow A Prepare Reaction Mixture B Add KDM5A Enzyme and H3K4me3 Substrate A->B C Add CPI-455 or Vehicle B->C D Incubate at Room Temperature C->D E Quantify Formaldehyde Production D->E F Calculate IC50 E->F

Cellular H3K4me3 Quantification

The effect of CPI-455 on global H3K4me3 levels in cells can be measured using an ELISA-based method.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Histone Extraction: Isolate histones from the treated cells using a histone extraction kit.

  • ELISA: Use a commercial ELISA kit specific for H3K4me3. The assay typically involves capturing total histone H3 on a microplate and then detecting the H3K4me3 mark with a specific primary antibody followed by a labeled secondary antibody.

  • Detection: Measure the absorbance or fluorescence of the final reaction product.

  • Normalization: Normalize the H3K4me3 signal to the total amount of histone H3.

  • Data Analysis: Plot the normalized H3K4me3 levels against the concentration of CPI-455.

Signaling Pathways

CPI-455 has been shown to modulate the MAPK/AKT signaling pathway, which is crucial for cell survival, proliferation, and apoptosis. Inhibition of KDM5A by CPI-455 can lead to changes in the expression of genes that regulate these pathways.[8]

Signaling_Pathway CPI455 CPI-455 KDM5A KDM5A CPI455->KDM5A Inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylates Gene_Reg Gene Expression (e.g., MAPK/AKT regulators) H3K4me3->Gene_Reg Regulates MAPK_AKT MAPK/AKT Signaling Gene_Reg->MAPK_AKT Cell_Survival Cell Survival/ Proliferation MAPK_AKT->Cell_Survival Promotes Apoptosis Apoptosis MAPK_AKT->Apoptosis Inhibits

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers characterized by KDM5 overexpression and drug resistance. Its well-defined mechanism of action, potent in vitro and in vivo activity, and selectivity make it an attractive molecule for further development. This technical guide provides a comprehensive overview of the key data and methodologies associated with CPI-455, serving as a foundational resource for scientists and researchers in the field of oncology and epigenetic drug discovery.

References

Pharmacological Profile of CPI-455 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CPI-455 hydrochloride is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated histone H3 on lysine 4 (H3K4me2/3). Overexpression of KDM5 enzymes is implicated in various cancers, where they contribute to transcriptional repression and the emergence of drug-tolerant persister cells (DTPs).[3][4][5] CPI-455 has emerged as a critical chemical probe for elucidating the biological functions of the KDM5 family and as a potential therapeutic agent for targeting epigenetic vulnerabilities in cancer and other diseases.[6]

Mechanism of Action

CPI-455 exerts its pharmacological effect by competitively inhibiting the enzymatic activity of KDM5 demethylases. As a pan-KDM5 inhibitor, it targets the active site of KDM5A, KDM5B, and KDM5C with similar potency.[7][8] The inhibition of KDM5 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a histone mark generally associated with active gene transcription.[1][3][9] This epigenetic alteration can reverse the aberrant transcriptional silencing observed in certain cancer cells.

The crystal structure of KDM5A in complex with CPI-455 reveals that the inhibitor occupies the binding site of the co-factor 2-oxoglutarate (2-OG).[6] The nitrile group of CPI-455 interacts with the active site metal ion, while other parts of the molecule form hydrogen bonds and stacking interactions with key amino acid residues, effectively blocking substrate access and enzymatic activity.[6] This targeted inhibition ultimately leads to a reduction in the survival of drug-tolerant cancer cells.[3][4][5]

cluster_0 Mechanism of CPI-455 Action CPI_455 CPI-455 KDM5 KDM5 Enzyme (e.g., KDM5A/B/C) CPI_455->KDM5 Demethylation Demethylation KDM5->Demethylation Catalyzes DTP_Survival Drug-Tolerant Persister (DTP) Cell Survival KDM5->DTP_Survival Required For H3K4me3 Histone H3 Lysine 4 (Trimethylated - H3K4me3) H3K4me3->Demethylation Substrate Gene_Expression Transcriptional Activation H3K4me3->Gene_Expression Promotes H3K4me2 Histone H3 Lysine 4 (Dimethylated - H3K4me2) Demethylation->H3K4me2

Caption: Mechanism of KDM5 inhibition by CPI-455.

Quantitative Pharmacological Data

The following tables summarize the in vitro and cellular inhibitory activities of CPI-455.

Table 1: In Vitro Inhibitory Activity of CPI-455

Target EnzymeIC₅₀ (nM)Assay TypeNotes
KDM5A (full-length)10 ± 1Enzymatic AssayPan-KDM5 inhibitor.[7][10]
KDM5A0.506 µMAlphaLISAC-terminal FLAG-tagged human KDM5A expressed in Sf9 cells.[10]
KDM5B0.337 µMAlphaLISAN-terminal FLAG/His-tagged human KDM5B expressed in Sf9 cells.[10]
KDM5C3.01 µMAlphaLISAFull-length N-terminal FLAG/His-tagged human KDM5C expressed in Sf9 cells.[10]
KDM4C~200-fold weakerEnzymatic AssayDemonstrates high selectivity for the KDM5 family.[7][10]
KDM7B~770-fold weakerEnzymatic AssayDemonstrates high selectivity for the KDM5 family.[7][10]
KDM2B, KDM3B, KDM6ANo measurable inhibitionEnzymatic AssayHighly selective against other KDM subfamilies.[7][10]

Table 2: Cellular Activity of CPI-455

Cell LineCancer TypeIC₅₀ (µM)Notes
MCF-7Luminal Breast Cancer35.4Cell viability dose response after 10-day exposure.[1]
T-47DLuminal Breast Cancer26.19Cell viability dose response after 10-day exposure.[1]
EFM-19Luminal Breast Cancer16.13Cell viability dose response after 10-day exposure.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.

Enzymatic Inhibition Assay (AlphaLISA)

This assay quantifies the ability of CPI-455 to inhibit the demethylase activity of KDM5 enzymes in a cell-free system.

  • Enzyme Source: Recombinant human KDM5 enzymes (e.g., KDM5A, KDM5B, KDM5C) expressed in and purified from baculovirus-infected Sf9 insect cells are used.[10]

  • Substrate: A biotinylated histone H3 peptide trimethylated at lysine 4 (H3(1-21)K4(Me3)-GGK(Biotin)) serves as the substrate.[10]

  • Reaction: The enzyme, substrate, and varying concentrations of CPI-455 are incubated in an appropriate assay buffer containing co-factors like 2-oxoglutarate.

  • Detection: The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads are added. In the absence of inhibition, the enzyme demethylates the substrate, allowing the antibody to bind. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. The IC₅₀ value is determined by measuring the reduction in the AlphaLISA signal as a function of inhibitor concentration.

Cellular H3K4me3 Quantification (MSD ELISA)

This protocol measures changes in global H3K4me3 levels within cells following treatment with CPI-455.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are plated in 6-well plates and allowed to adhere.[9]

  • Treatment: Cells are treated with various concentrations of CPI-455 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours to 5 days).[1][9][10]

  • Lysate Preparation: After treatment, cells are collected, and nuclear extracts or whole-cell lysates are prepared.

  • ELISA: Global levels of H3K4me3 and total histone H3 are determined using Meso Scale Discovery (MSD) ELISA kits according to the manufacturer's instructions. This electrochemiluminescence-based assay provides high sensitivity and a wide dynamic range.[9]

  • Analysis: The ratio of H3K4me3 to total H3 is calculated to normalize for cell number and histone content. A dose-dependent increase in this ratio indicates cellular target engagement by CPI-455.

cluster_workflow Cellular H3K4me3 Assay Workflow A 1. Plate Cells (e.g., HeLa, MCF-7) B 2. Treat with CPI-455 (Varying Concentrations) A->B C 3. Incubate (e.g., 24-96 hours) B->C D 4. Harvest Cells & Prepare Lysates C->D E 5. Quantify H3K4me3 and Total H3 (MSD ELISA) D->E F 6. Analyze Data (Ratio of H3K4me3 / Total H3) E->F

Caption: Workflow for cellular histone methylation analysis.

Key Pharmacological Effects

In Vitro & Cellular Effects
  • Epigenetic Modification: CPI-455 treatment leads to a robust, dose-dependent increase in global H3K4me3 levels in various cell lines.[1][7] This effect is reversible upon removal of the compound.[7]

  • Reduction of Drug-Tolerant Persisters: A key finding is that CPI-455 decreases the number of drug-tolerant persister cancer cells in multiple cancer models treated with standard chemotherapy or targeted agents.[1][3][9]

  • Synergistic Activity: CPI-455 acts synergistically with the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC) to inhibit the growth of luminal breast cancer cell lines.[8][11]

  • Neural Stem Cell Differentiation: In neural stem cells (NSCs), CPI-455 inhibits KDM5A and induces astrocytogenesis by increasing H3K4 methylation at the promoter of glial fibrillary acidic protein (GFAP), a key astrocyte marker.[12]

In Vivo Effects
  • Immunomodulation: In mouse models, the dual blockade of B7-H4 and KDM5B (using CPI-455) elicits a protective immune response.[1][9] Treatment with CPI-455 also increases the expression of inflammatory chemokines CXCL9, CXCL10, and CXCL11 following infection.[1][9]

  • Otoprotection: CPI-455 has been shown to protect against cisplatin-induced hearing loss in mouse models.[13] It prevents the death of cochlear hair cells and spiral ganglion neurons by activating Ras/MAPK and PI3K/AKT signaling pathways.[13]

  • Bioavailability: Some studies have noted that CPI-455 may have low bioavailability, potentially limiting its use in certain in vivo applications without formulation improvements.[11]

cluster_downstream Downstream Effects of CPI-455 CPI_455 CPI-455 KDM5_Inhibition KDM5 Inhibition CPI_455->KDM5_Inhibition H3K4me3_Increase Global H3K4me3 Increase KDM5_Inhibition->H3K4me3_Increase Immunity Protective Immunity KDM5_Inhibition->Immunity Otoprotection Protection from Cisplatin Ototoxicity KDM5_Inhibition->Otoprotection DTP_Reduction Reduction of Drug-Tolerant Persister Cells H3K4me3_Increase->DTP_Reduction Synergy Synergy with other agents (e.g., DAC) H3K4me3_Increase->Synergy Astrocytogenesis Induction of Astrocytogenesis H3K4me3_Increase->Astrocytogenesis

References

CPI-455 Hydrochloride: A Technical Guide to Overcoming Cancer Drug Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug tolerance in cancer cells represents a significant hurdle in achieving lasting therapeutic responses. A subpopulation of "persister" cells can survive initial treatment and subsequently give rise to resistant tumors. CPI-455 hydrochloride, a potent and selective inhibitor of the KDM5 family of histone demethylases, has emerged as a promising agent to target this drug-tolerant state. By modulating the epigenetic landscape of cancer cells, CPI-455 sensitizes them to conventional therapies and prevents the establishment of resistant populations. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of cancer drug tolerance.

Introduction: The Challenge of Drug-Tolerant Persister Cells

Drug-tolerant persister (DTP) cells are a small fraction of cancer cells that, through non-genetic mechanisms, can withstand therapeutic agents that kill the bulk of the tumor population[1][2][3][4][5]. These cells often enter a quiescent or slow-cycling state, rendering them insensitive to drugs that target rapidly proliferating cells[6]. Following the cessation of therapy, DTPs can resume proliferation, leading to tumor relapse and the development of acquired resistance[1][2]. The epigenetic regulation of gene expression is a key driver of the DTP phenotype, making epigenetic modulators attractive therapeutic targets[2].

This compound: A Pan-KDM5 Inhibitor

CPI-455 is a specific, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D)[7][8]. These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3)[1]. H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering the transcriptional program of cancer cells[1][7].

Biochemical and Cellular Potency

Quantitative data on the inhibitory activity of CPI-455 and its effect on cancer cell lines are summarized in the tables below.

Target IC50 (nM) Selectivity
KDM5A (full-length)10[7][8]>200-fold selective for KDM5 family over KDM2, 3, 4, 6, and 7 enzymes.[8]
KDM5BSimilar to KDM5A-
KDM5CSimilar to KDM5A-

Table 1: Biochemical Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5 enzymes.

Cancer Cell Line Cancer Type IC50 (µM)
MCF-7Luminal Breast Cancer35.4[7]
T-47DLuminal Breast Cancer26.19[7]
EFM-19Luminal Breast Cancer16.13[7]

Table 2: Cellular Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of CPI-455 in various breast cancer cell lines.

Mechanism of Action in Overcoming Drug Tolerance

The primary mechanism by which CPI-455 combats drug tolerance is through the inhibition of KDM5-mediated histone demethylation. This leads to a cascade of events that ultimately sensitizes cancer cells to therapeutic agents.

CPI-455_Mechanism_of_Action cluster_drug Drug Intervention cluster_cellular_target Cellular Target cluster_epigenetic_effect Epigenetic Consequence cluster_downstream_effects Downstream Cellular Effects CPI_455 This compound KDM5 KDM5 Enzymes (A, B, C, D) CPI_455->KDM5 Inhibition H3K4me3 Increase in global H3K4me3 levels KDM5->H3K4me3 Prevents demethylation Transcriptional_Reprogramming Transcriptional Reprogramming H3K4me3->Transcriptional_Reprogramming DTP_Reduction Reduced survival of Drug-Tolerant Persister (DTP) cells Transcriptional_Reprogramming->DTP_Reduction Sensitization Sensitization to Chemotherapy and Targeted Agents DTP_Reduction->Sensitization

Caption: Mechanism of action of CPI-455 in overcoming drug tolerance.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the potential of CPI-455 in combination therapies.

Animal Model Cancer Type/Model Treatment Dosage Key Findings
C57BL/6 MiceP. gingivalis–positive PDXsCPI-455 + anti–B7-H450 or 70 mg/kg (IP, daily)Elicited protective immunity; increased CXCL9, CXCL10, and CXCL11.[7]
MiceCisplatin-induced ototoxicityCPI-4552 mg/kgSignificantly reduced auditory threshold shift.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CPI-455 and drug tolerance.

Generation of Drug-Tolerant Persister (DTP) Cells

DTP_Generation_Workflow Start Start with parental cancer cell line Drug_Treatment Treat with high concentration of therapeutic agent (e.g., EGFR inhibitor, chemotherapy) Start->Drug_Treatment Incubation Incubate for an extended period (e.g., 7-10 days) Drug_Treatment->Incubation Cell_Death Bulk of cells undergo apoptosis Incubation->Cell_Death DTP_Survival A small population of Drug-Tolerant Persister (DTP) cells survives Incubation->DTP_Survival Wash Wash to remove dead cells and drug DTP_Survival->Wash Recovery Allow DTP cells to recover in drug-free medium Wash->Recovery DTP_Culture Established DTP cell culture Recovery->DTP_Culture

Caption: Workflow for generating Drug-Tolerant Persister (DTP) cells.

Protocol:

  • Cell Seeding: Plate cancer cells at a sufficient density in culture dishes.

  • Drug Exposure: Treat the cells with a high concentration (typically 3-10 times the IC50) of the desired therapeutic agent (e.g., a targeted inhibitor or chemotherapeutic drug).

  • Extended Incubation: Maintain the cells in the presence of the drug for an extended period, typically 7-10 days, to allow for the selection of the drug-tolerant population.

  • Monitoring: Observe the culture for mass cell death, with a small population of surviving cells remaining attached.

  • Wash and Recovery: After the selection period, gently wash the plates with PBS to remove dead cells and residual drug. Add fresh, drug-free medium to allow the DTP cells to recover and resume proliferation.

  • Expansion: Once the DTP cells have repopulated the dish, they can be harvested and used for downstream experiments.

Quantification of DTP Cell Survival

Protocol:

  • Treatment: Treat parental cancer cell lines with the therapeutic agent, CPI-455, or a combination of both.

  • Viability Assay: After the desired incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet and quantifying the retained stain.

  • Data Analysis: Normalize the viability of treated cells to that of vehicle-treated control cells to determine the percentage of surviving DTPs.

Western Blotting for Histone Modifications

Western_Blot_Workflow Start Treat cells with CPI-455 or vehicle Lysis Lyse cells and extract nuclear proteins Start->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA or milk in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-H3K4me3, anti-Total H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL and imaging system Secondary_Ab->Detection Analysis Quantify band intensity and normalize to loading control Detection->Analysis

Caption: General workflow for Western Blotting of histone modifications.

Protocol:

  • Sample Preparation: After treatment with CPI-455, harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

Signaling Pathways Implicated in CPI-455 Action

Emerging evidence suggests that the effects of KDM5 inhibition by CPI-455 may converge on key signaling pathways known to be involved in cancer cell survival and drug resistance, such as the PI3K/AKT and MAPK pathways. While the direct mechanistic links are still under investigation, it is hypothesized that the altered transcriptional landscape resulting from increased H3K4me3 levels can modulate the expression of components within these pathways, thereby influencing cellular responses to therapeutic agents.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy to combat cancer drug tolerance by targeting the epigenetic plasticity that allows cancer cells to survive treatment. Its ability to inhibit KDM5 enzymes, increase H3K4me3 levels, and reduce the population of drug-tolerant persister cells has been demonstrated in preclinical models. Further research is warranted to fully elucidate the downstream signaling consequences of KDM5 inhibition and to optimize combination therapies for clinical application. The development of predictive biomarkers to identify patients most likely to benefit from CPI-455 treatment will be crucial for its successful translation to the clinic.

References

The KDM5 Inhibitor CPI-455 Hydrochloride: A Catalyst for Neural Stem Cell Differentiation into Astrocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CPI-455 hydrochloride, a potent and specific inhibitor of the KDM5 family of histone demethylases, has emerged as a significant modulator of neural stem cell (NSC) fate. This technical guide delves into the core mechanisms by which CPI-455 influences NSC differentiation, with a particular focus on its role in promoting astrocytogenesis. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved, this document serves as a comprehensive resource for scientists engaged in neuroscience research and the development of novel therapeutics for neurological disorders.

Introduction

Neural stem cells (NSCs) hold immense promise for regenerative medicine due to their ability to differentiate into the principal cellular components of the central nervous system: neurons, astrocytes, and oligodendrocytes. The precise control of NSC differentiation is a critical area of research, with significant implications for treating neurodegenerative diseases and traumatic brain injuries. Epigenetic regulation, particularly histone methylation, plays a pivotal role in dictating NSC fate.

The KDM5 family of enzymes are histone lysine demethylases that specifically remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, compounds like this compound can induce genome-wide increases in H3K4 trimethylation (H3K4me3), thereby altering gene expression profiles and influencing cellular differentiation pathways. Recent studies have illuminated the specific effects of CPI-455 on NSCs, demonstrating its capacity to drive these multipotent cells towards an astrocytic lineage. This guide provides a detailed examination of the molecular underpinnings of this process.

Mechanism of Action of this compound

This compound is a selective, pan-inhibitor of the KDM5 family of histone demethylases. Its primary mechanism of action in the context of neural stem cell differentiation is the inhibition of KDM5A, which leads to an increase in the global levels of H3K4me3.[1] This epigenetic modification is particularly enriched at the promoter of genes critical for astrocytic differentiation, most notably the Glial Fibrillary Acidic Protein (GFAP) gene.[1][2]

The inhibition of KDM5A by CPI-455 prevents the removal of the activating H3K4me3 mark at the Gfap promoter, leading to its transcriptional activation and subsequent differentiation of NSCs into astrocytes.[1] This process is orchestrated through the interplay of key signaling pathways, namely the STAT3 and BMP/SMAD pathways.

Signaling Pathways Modulated by CPI-455

The pro-astrocytic effects of CPI-455 are mediated through the activation of two interconnected signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Bone Morphogenetic Protein (BMP)/SMAD pathway.

STAT3 Signaling Pathway

Treatment of NSCs with CPI-455 leads to the induction of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 is a key transcription factor that promotes astrogliogenesis. One of the downstream effects of STAT3 activation is the increased expression of Bone Morphogenetic Protein 2 (BMP2).[1]

BMP/SMAD Signaling Pathway

The upregulation of BMP2 expression by STAT3 subsequently activates the canonical BMP signaling pathway. BMP2 binds to its receptors, leading to the phosphorylation and activation of SMAD1, SMAD5, and SMAD9 (SMAD1/5/9).[1] This phosphorylation event is enhanced in the presence of CPI-455.[1] The activated SMAD complex then translocates to the nucleus to regulate the transcription of target genes, including those involved in astrocyte differentiation.

Crosstalk and Synergy

The STAT3 and BMP/SMAD pathways exhibit significant crosstalk and synergy in promoting astrocytogenesis. Activated STAT3 not only increases the expression of BMP2 but can also directly interact with SMAD proteins to co-activate the transcription of astrocytic genes like Gfap. This coordinated activation of two major signaling pathways by CPI-455 ensures a robust and directed differentiation of neural stem cells towards the astrocyte lineage.

CPI-455 Signaling Pathway in NSC Astrocytogenesis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPI-455 CPI-455 KDM5A KDM5A CPI-455->KDM5A inhibits STAT3 STAT3 CPI-455->STAT3 induces H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates Gfap_promoter Gfap Promoter H3K4me3->Gfap_promoter activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Gfap_promoter co-activates BMP2_gene BMP2 Gene pSTAT3->BMP2_gene activates transcription BMPR BMP Receptor SMAD159 SMAD1/5/9 BMPR->SMAD159 activates pSMAD159 p-SMAD1/5/9 SMAD159->pSMAD159 phosphorylation pSMAD159->Gfap_promoter Astrocytogenesis Astrocytogenesis Gfap_promoter->Astrocytogenesis leads to BMP2_gene->BMPR activates

Caption: CPI-455 signaling cascade in neural stem cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of CPI-455 on neural stem cell differentiation.

Table 1: Effect of CPI-455 on Neural Stem Cell Differentiation Markers

TreatmentConcentrationGFAP Positive Cells (%)Tuj1 Positive Cells (%)
DMSO (Control)-15.2 ± 2.135.8 ± 3.5
CPI-4551 µM35.6 ± 3.8*33.1 ± 2.9
CPI-4555 µM52.3 ± 4.5**28.7 ± 3.1

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM.

Table 2: Effect of CPI-455 on STAT3 and SMAD1/5/9 Phosphorylation

TreatmentConcentrationp-STAT3 / Total STAT3 (Fold Change)p-SMAD1/5/9 / Total SMAD1 (Fold Change)
DMSO (Control)-1.01.0
CPI-4555 µM2.8 ± 0.4**2.1 ± 0.3*

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM.

Table 3: Enrichment of H3K4me3 at the Gfap Promoter

TreatmentConcentrationH3K4me3 Enrichment (Fold over IgG)
DMSO (Control)-3.5 ± 0.6
CPI-4555 µM8.2 ± 1.1**

**p < 0.01 compared to DMSO control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Neural Stem Cell Culture and Differentiation
  • NSC Culture: Rat primary neural stem cells are cultured on poly-D-lysine (10 µg/mL) and laminin (10 µg/mL) coated plates in DMEM/F12 medium supplemented with N2 supplement, B27 supplement, penicillin/streptomycin, and 20 ng/mL each of basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).

  • Differentiation Induction: To induce differentiation, the growth factors (bFGF and EGF) are withdrawn from the culture medium. Cells are then treated with either DMSO (vehicle control) or this compound at the desired concentrations (e.g., 1 µM and 5 µM).

  • Incubation: Cells are incubated for 5-7 days to allow for differentiation into neurons and glial cells.

NSC Culture and Differentiation Workflow cluster_culture NSC Culture cluster_differentiation Differentiation cluster_analysis Analysis Culture Culture NSCs on coated plates with bFGF and EGF Withdraw Withdraw bFGF and EGF Culture->Withdraw Treat Treat with CPI-455 or DMSO Withdraw->Treat Incubate Incubate for 5-7 days Treat->Incubate Analysis Immunocytochemistry Western Blotting ChIP-qPCR Incubate->Analysis

References

Methodological & Application

Application Notes and Protocols for CPI-455 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2][3][4] The KDM5 family (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing enzymes that catalyze the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a key epigenetic mark associated with actively transcribed genes.[5][6] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which has been shown to reduce the survival of drug-tolerant persister cancer cells.[2][7] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound targets the active site of KDM5 enzymes, preventing the demethylation of H3K4me3. This leads to an accumulation of this active chromatin mark, altering gene expression and inducing cellular effects such as cell cycle arrest and apoptosis in cancer cells.

cluster_0 KDM5-mediated Histone Demethylation cluster_1 Inhibition by CPI-455 H3K4me3 Histone H3 (Lysine 4 Trimethylated) KDM5 KDM5 Enzyme (e.g., KDM5A/B/C/D) H3K4me3->KDM5 Substrate H3K4me2 Histone H3 (Lysine 4 Dimethylated) KDM5->H3K4me2 Demethylation Result Increased global H3K4me3 levels CPI455 This compound CPI455->KDM5 Inhibition

Caption: Signaling pathway of KDM5 inhibition by CPI-455.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various histone demethylases and its effect on cancer cell lines.

Table 1: Enzymatic Inhibitory Activity of CPI-455

TargetIC50 (nM)Assay Conditions
KDM5A10Full-length enzyme, enzymatic assay[2][4][7]
KDM5BSimilar to KDM5AAlphaLISA assay[7]
KDM5CSimilar to KDM5AAlphaLISA assay[7]
KDM4C~200-fold > KDM5A[7]
KDM7B~770-fold > KDM5A[7]
KDM2B, KDM3B, KDM6ANo detectable inhibition[7]

Table 2: Cellular Activity of CPI-455

Cell LineAssay TypeIC50 (µM)
MCF-7 (Breast Cancer)Cell Viability35.4[8]
T-47D (Breast Cancer)Cell Viability26.19[8]
EFM-19 (Breast Cancer)Cell Viability16.13[8]

Experimental Protocols

KDM5A Enzymatic Assay (AlphaLISA)

This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of KDM5A and the inhibitory potential of CPI-455. The assay detects the demethylation of a biotinylated H3K4me3 peptide substrate.

cluster_workflow KDM5A AlphaLISA Workflow A 1. Prepare Reagents (Enzyme, Substrate, CPI-455) B 2. Add Reagents to Plate (384-well ProxiPlate) A->B C 3. Incubate at RT (Enzymatic Reaction) B->C D 4. Add Acceptor Beads (Anti-demethylated product Ab) C->D E 5. Incubate at RT (in dark) D->E F 6. Add Donor Beads (Streptavidin-coated) E->F G 7. Incubate at RT (in dark) F->G H 8. Read Plate (AlphaScreen-enabled reader) G->H

Caption: Workflow for the KDM5A AlphaLISA enzymatic assay.

Materials:

  • Recombinant human KDM5A enzyme

  • Biotinylated histone H3 (1-21) K4me3 peptide substrate

  • This compound

  • AlphaLISA anti-rabbit IgG acceptor beads (PerkinElmer)

  • AlphaScreen streptavidin-conjugated donor beads (PerkinElmer)

  • AlphaLISA assay buffer

  • 384-well white ProxiPlates (PerkinElmer)

  • AlphaScreen-capable microplate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2 µL of diluted CPI-455 or DMSO (vehicle control).

  • Add 4 µL of KDM5A enzyme solution (final concentration ~1 nM) to each well.

  • Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me3 substrate (final concentration ~20 nM).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and begin detection by adding 5 µL of the acceptor bead mix (containing antibody specific for the demethylated product) diluted in assay buffer.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of the streptavidin donor beads diluted in assay buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Histone H3K4me3 Quantification (ELISA)

This protocol details a sandwich ELISA to measure the global levels of H3K4me3 in cells treated with CPI-455.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • This compound

  • Cell culture medium and supplements

  • Histone extraction buffer

  • H3K4me3 ELISA kit (e.g., from RayBiotech or EpigenTek)

  • Microplate reader capable of reading absorbance at 450 nm

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

  • Harvest cells and perform histone extraction according to the manufacturer's protocol. Quantify the protein concentration of the histone extracts.

  • Follow the protocol provided with the H3K4me3 ELISA kit.[9] Typically, this involves: a. Adding equal amounts of histone extracts to the wells of the antibody-coated microplate. b. Incubating to allow binding of histones. c. Washing the wells to remove unbound material. d. Adding a detection antibody specific for H3K4me3. e. Incubating and washing. f. Adding a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Incubating and washing. h. Adding TMB substrate and incubating until color develops. i. Stopping the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Normalize the H3K4me3 levels to the total amount of histone H3 (which can be measured using a separate total H3 ELISA kit) or to the total protein concentration of the extract.

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to determine the effect of CPI-455 on the viability of cancer cell lines. MTS is reduced by viable, metabolically active cells to a colored formazan product.

Materials:

  • Cell line of interest (e.g., MCF-7, T-47D)

  • This compound

  • Cell culture medium and supplements

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of reading absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CPI-455 or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[10][11]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

cluster_workflow Apoptosis Assay Workflow A 1. Cell Treatment (CPI-455 or Vehicle) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate at RT (in dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with CPI-455 or vehicle control as described for the cell viability assay.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[12][13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

References

Application Notes and Protocols for Determining the IC50 of CPI-455 Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 hydrochloride is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with a high affinity for KDM5A.[1][2][3][4] KDM5 enzymes are critical regulators of chromatin structure and gene expression, primarily through the removal of trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[5] In various cancers, KDM5A is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[5][6] this compound reverses this effect by inhibiting KDM5A, leading to an increase in global H3K4me3 levels, reactivation of tumor suppressor gene expression, and subsequent inhibition of cancer cell proliferation and survival.[3][4] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using common cell viability assays.

Mechanism of Action of CPI-455

CPI-455 inhibits the enzymatic activity of KDM5A, preventing the demethylation of H3K4me3 at gene promoters. This leads to an accumulation of H3K4me3, an epigenetic mark that is generally associated with transcriptionally active chromatin. The increased H3K4me3 at the promoters of tumor suppressor genes, such as the cyclin-dependent kinase inhibitors (CDKIs) p21 (CDKN1A) and p27 (CDKN1B), leads to their re-expression.[5] The upregulation of these proteins results in cell cycle arrest, a key mechanism for the anti-proliferative effects of CPI-455.[7] Furthermore, inhibition of KDM5A can also induce apoptosis through the modulation of apoptosis-related genes, including members of the Bcl-2 family.[5]

CPI-455_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Effects CPI-455 CPI-455 KDM5A KDM5A CPI-455->KDM5A Inhibition Apoptosis Apoptosis CPI-455->Apoptosis Induction (indirect) H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylation KDM5A->Apoptosis Inhibition Tumor Suppressor Genes Tumor Suppressor Genes (e.g., CDKN1A (p21), CDKN1B (p27)) H3K4me3->Tumor Suppressor Genes Activation p21/p27 Proteins p21/p27 Proteins Tumor Suppressor Genes->p21/p27 Proteins Translation Cell Cycle Arrest Cell Cycle Arrest p21/p27 Proteins->Cell Cycle Arrest Induction Cell Proliferation Cell Proliferation Cell Cycle Arrest->Cell Proliferation Inhibition Apoptosis->Cell Proliferation Inhibition IC50_Determination_Workflow Start Start Cell_Seeding Seed Adherent Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Treatment Treat with Serial Dilutions of CPI-455 Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72 hours Drug_Treatment->Incubation_72h Viability_Assay Perform Cell Viability Assay (MTT or CellTiter-Glo) Incubation_72h->Viability_Assay Data_Acquisition Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

CPI-455 hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 hydrochloride is a potent and selective pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A.[1][2][3] The KDM5 family of histone demethylases is crucial in regulating gene expression by removing methyl groups from histone H3 on lysine 4 (H3K4).[4][5] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2][5] This activity makes CPI-455 a valuable tool for studying the role of KDM5 in various biological processes, including cancer biology, where it has been shown to reduce the survival of drug-tolerant persister cancer cells.[1][2][5]

These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2095432-28-1[2][6]
Molecular Formula C₁₆H₁₅ClN₄O[2][6]
Molecular Weight 314.77 g/mol [2][6]
Appearance White to off-white solid[2]

Solubility Data

The solubility of CPI-455 and its hydrochloride salt in various solvents is crucial for the preparation of stock solutions. It is important to use fresh, anhydrous solvents, as moisture can significantly impact solubility, particularly in DMSO.[3][6]

SolventSolubility (CPI-455)Solubility (CPI-455 HCl)NotesReference
DMSO 30 mg/mL8.33 mg/mL (26.46 mM)Use of fresh, anhydrous DMSO is highly recommended.[2][3][6] Ultrasonic assistance may be needed for dissolution.[2][2][7]
DMF 30 mg/mL--[7]
Ethanol 5 mg/mL3 mg/mL-[6][7]
DMSO:PBS (pH 7.2) (1:20) 0.05 mg/mL--[7]
Water -Insoluble-[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Pre-warm the DMSO: Before opening, allow the anhydrous DMSO to warm to room temperature to prevent moisture condensation.

  • Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.31477 mg of this compound (Molecular Weight = 314.77 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound. For a 10 mM solution, if you weighed 0.31477 mg, add 100 µL of DMSO.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Storage and Stability

Proper storage of this compound stock solutions is critical to maintain its chemical integrity and biological activity.

Storage ConditionSolid PowderStock Solution in SolventReference
-80°C -6 months to 1 year[2][6]
-20°C 3 years (as powder)1 month[2][6]
4°C Sealed, away from moistureNot Recommended[2]
Room Temperature Shipping conditions may varyNot Recommended[2]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation.[2]

  • Protection from Light: Store stock solutions in amber vials or vials wrapped in foil to protect them from light.

  • Hygroscopic Nature: this compound and DMSO are hygroscopic. Handle them in a low-humidity environment and keep containers tightly sealed.[2]

Signaling Pathway and Experimental Workflow

CPI-455 Mechanism of Action

CPI-455 acts as a pan-inhibitor of the KDM5 family of histone demethylases. This inhibition leads to an increase in the global levels of H3K4me3, a histone mark associated with transcriptionally active chromatin. This epigenetic modification can alter gene expression, impacting various cellular processes.

CPI455_Mechanism cluster_epigenetic Epigenetic Regulation cluster_drug Drug Intervention KDM5 KDM5 (Histone Demethylase) H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes CPI455 This compound CPI455->KDM5 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh CPI-455 HCl start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for CPI-455 Hydrochloride in the Study of Drug-Tolerant Persister Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CPI-455 hydrochloride, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, to investigate and target drug-tolerant persister (DTP) cancer cells. DTPs are a subpopulation of cancer cells that survive cytotoxic therapies and are thought to be a major cause of tumor relapse.[1][2][3][4][5] CPI-455 offers a valuable tool to probe the epigenetic mechanisms underlying the survival of these resilient cells.

Mechanism of Action: this compound inhibits the KDM5 family of enzymes, which are responsible for the demethylation of histone H3 at lysine 4 (H3K4).[1][3][6] Inhibition of KDM5 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[1][3][7] This epigenetic reprogramming has been shown to decrease the viability and survival of DTPs across various cancer models.[1][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for easy reference and experimental planning.

Table 1: In Vitro Efficacy of this compound

ParameterValueTarget/Cell LineReference
IC50 (KDM5A)10 nMFull-length KDM5A (enzymatic assay)[3][6][8][9][10][11]
IC50 (Cell Viability)35.4 µMMCF-7 (luminal breast cancer)[6]
IC50 (Cell Viability)26.19 µMT-47D (luminal breast cancer)[6]
IC50 (Cell Viability)16.13 µMEFM-19 (luminal breast cancer)[6]

Table 2: Selectivity Profile of CPI-455

KDM FamilySelectivity vs. KDM5AReference
KDM4C~200-fold[7]
KDM7B~770-fold[11][12]
KDM2B, KDM3B, KDM6ANo measurable inhibition[11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CPI-455 and a general workflow for its application in studying DTPs.

CPI455_Mechanism_of_Action cluster_epigenetics Epigenetic Regulation cluster_cellular_outcome Cellular Outcome CPI-455 CPI-455 KDM5 KDM5 CPI-455->KDM5 Inhibits H3K4me3 H3K4me3 KDM5->H3K4me3 Demethylates Gene Expression Gene Expression H3K4me3->Gene Expression Promotes DTP Survival DTP Survival Gene Expression->DTP Survival Reduces

Figure 1: CPI-455 Mechanism of Action.

DTP_Experimental_Workflow Cancer_Cells Seed Cancer Cells Chemotherapy Treat with Standard Chemotherapy or Targeted Agent to enrich for DTPs Cancer_Cells->Chemotherapy CPI455_Treatment Treat with this compound Chemotherapy->CPI455_Treatment Washout Washout and Re-plate in Drug-Free Media CPI455_Treatment->Washout Monitor Monitor DTP Survival and Regrowth (e.g., Incucyte, Colony Formation Assay) Washout->Monitor Analysis Analyze Endpoints: - Viability - H3K4me3 levels (Western Blot/ELISA) - Gene Expression (RNA-seq) Monitor->Analysis

Figure 2: Experimental Workflow for DTP Studies.

Experimental Protocols

Protocol 1: Enrichment and Elimination of Drug-Tolerant Persister (DTP) Cells

This protocol describes a method to first enrich for a population of DTPs from a cancer cell line and then to assess the efficacy of CPI-455 in eliminating these cells.

Materials:

  • Cancer cell line of interest (e.g., PC9, Colo205, M14, SKBR3)

  • Complete cell culture medium

  • Standard chemotherapy or targeted agent (e.g., cisplatin, vemurafenib)

  • This compound (prepare stock solution in DMSO)

  • DMSO (vehicle control)

  • Tissue culture plates (6-well and 96-well)

  • Incucyte® Live-Cell Analysis System (or similar imaging system)

  • Incucyte® Cytotoxicity Reagent (e.g., IncuCyte® Green or Red)

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for several days of treatment without reaching over-confluency.

  • DTP Enrichment:

    • Treat the cells with a high concentration of the standard-of-care drug for 5 days. The medium and drug should be changed every 2-3 days. This step is designed to kill the bulk of the cancer cell population, leaving behind the drug-tolerant persisters.

  • CPI-455 Treatment:

    • After the 5-day enrichment period, aspirate the medium containing the chemotherapeutic agent.

    • Add fresh medium containing either this compound (at a desired concentration, e.g., 1-10 µM) or DMSO (vehicle control).

  • Re-plating and Monitoring:

    • After 24-48 hours of CPI-455 treatment, wash the cells with PBS, detach them (e.g., with trypsin), and re-plate them in 96-well plates at a suitable density (e.g., 2 x 10^5 cells/well for some lines, but this should be optimized) in drug-free medium.[7]

    • Include a well with the Incucyte® Cytotoxicity Reagent to monitor cell death in real-time.

    • Place the plate in the Incucyte® system and schedule imaging every 4-6 hours for 9-15 days.[7]

  • Data Analysis:

    • Use the Incucyte® software to quantify the number of surviving and proliferating cells over time. Compare the growth curves of the CPI-455-treated group to the vehicle-treated group to determine the effect of CPI-455 on DTP survival and regrowth.

Protocol 2: Analysis of H3K4 Trimethylation by Western Blot

This protocol details the procedure for assessing the pharmacodynamic effect of CPI-455 by measuring the global levels of H3K4me3.

Materials:

  • Cancer cells treated with this compound as described in Protocol 1.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-H3K4me3 (e.g., Cell Signaling #9751)

    • Rabbit anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody (anti-rabbit IgG).

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Protein Extraction:

    • Harvest cells treated with CPI-455 and vehicle control.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the H3K4me3 signal to the total H3 signal.

By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of KDM5-mediated epigenetic regulation in the survival of drug-tolerant persister cells, a critical step towards developing novel strategies to overcome cancer therapy resistance.

References

Application Notes and Protocols for Western Blot Analysis of H3K4me3 Following CPI-455 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The methylation of lysine 4 on histone H3 (H3K4me3) is a key epigenetic mark predominantly associated with active gene promoters. The KDM5 family of histone demethylases removes this mark, leading to transcriptional repression. CPI-455 hydrochloride is a potent and specific pan-inhibitor of the KDM5 family of enzymes, with an IC50 of 10 nM for KDM5A.[1] Inhibition of KDM5 by CPI-455 leads to a global increase in H3K4me3 levels.[2][1][3] This makes CPI-455 a valuable tool for studying the role of H3K4me3 in various biological processes and a potential therapeutic agent in oncology.[3]

These application notes provide a detailed protocol for the treatment of cultured cells with this compound and the subsequent detection of changes in global H3K4me3 levels using Western blotting.

Signaling Pathway and Experimental Workflow

This compound acts by inhibiting the enzymatic activity of KDM5 demethylases. This inhibition prevents the removal of methyl groups from H3K4me3, leading to an accumulation of this active chromatin mark. The general workflow for assessing the effect of CPI-455 on H3K4me3 levels involves cell culture and treatment, followed by histone extraction and Western blot analysis.

CPI-455 Signaling Pathway cluster_0 H3K4me3 H3K4me3 KDM5 KDM5 H3K4me3->KDM5 Demethylation Increased H3K4me3 Increased H3K4me3 CPI-455 CPI-455 CPI-455->KDM5 Inhibition Gene Transcription Gene Transcription Increased H3K4me3->Gene Transcription Promotion

Figure 1: this compound inhibits KDM5, increasing H3K4me3 levels.

Experimental Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Histone Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation (anti-H3K4me3 & anti-Total H3) E->F G 7. Signal Detection and Quantification F->G

Figure 2: Workflow for H3K4me3 Western blot after CPI-455 treatment.

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C.[2]

  • Cell Treatment:

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations can range from 1 µM to 25 µM, depending on the cell line.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of CPI-455 used.

    • Incubate the cells with CPI-455 or vehicle for a specified duration. An increase in H3K4me3 can typically be observed within 24 hours of treatment.[2][4] A time-course experiment (e.g., 12, 24, 48 hours) is recommended for initial characterization.

  • Cell Harvest: After the treatment period, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

Part 2: Histone Extraction (Acid Extraction Method)

This protocol is adapted for the efficient extraction of histones for Western blot analysis.[5][6]

  • Cell Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 1x protease inhibitor cocktail) at a ratio of 1 mL per 10^7 cells.

  • Incubation: Incubate on ice for 10 minutes with gentle agitation.

  • Nuclei Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 at a volume of approximately 400 µL per 10^7 cells.[7] Incubate overnight at 4°C with gentle rotation.

  • Histone Collection: Centrifuge at 6,500 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.

Part 3: Western Blotting
  • Sample Preparation: Mix the histone extracts with 4x Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of histones, a transfer time of 60-90 minutes at 70V is recommended.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Anti-H3K4me3 antibody: Dilute as recommended by the manufacturer (typically 1:500 to 1:3,000).[9]

    • Anti-Total Histone H3 antibody: Use as a loading control. Dilute as recommended by the manufacturer (typically 1:1,000 to 1:16,000).[10][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total histone H3 signal for each sample.[12]

Data Presentation

ParameterRecommendation
Cell Treatment
This compound Concentration1 - 25 µM (optimize for cell line)
Treatment Duration24 - 48 hours
Vehicle ControlDMSO (at equivalent concentration)
Protein Extraction and Loading
Histone Extraction MethodAcid Extraction
Protein AssayBCA Assay
Protein Loading Amount10 - 20 µg per lane
SDS-PAGE and Transfer
Gel Percentage15% Acrylamide
Transfer MembranePVDF or Nitrocellulose (0.2 µm pore size)
Antibody Dilutions and Incubation
Anti-H3K4me3 Primary Antibody1:500 - 1:3,000 (overnight at 4°C)[9]
Anti-Total H3 Primary Antibody1:1,000 - 1:16,000 (overnight at 4°C)[10][11]
Secondary Antibody1:2,000 - 1:10,000 (1 hour at RT)
Blocking and Washing
Blocking Buffer5% non-fat dry milk or 5% BSA in TBST
Wash BufferTBST

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Insufficient protein loading.Increase the amount of histone extract loaded per lane.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time.
Poor protein transfer.Ensure complete transfer, especially for small histone proteins. Consider using a 0.2 µm pore size membrane and optimizing transfer time and voltage.
High Background Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivity.Use a highly specific monoclonal antibody. Ensure the antibody has been validated for Western blotting.
Protein degradation.Use fresh protease inhibitors during cell lysis and histone extraction.

References

Application Notes and Protocols for Cell Viability Assays with CPI-455 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 hydrochloride is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] The KDM5 enzymes are responsible for the demethylation of histone H3 on lysine 4 (H3K4), a mark associated with active gene transcription.[3][4] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which in turn alters gene expression.[1][2][3] This epigenetic modulation has been shown to decrease the survival of drug-tolerant persister cancer cells, making CPI-455 a valuable tool in cancer research and drug development.[1][3] These application notes provide detailed protocols for assessing cell viability upon treatment with this compound, along with relevant cellular and molecular context.

Mechanism of Action

CPI-455 inhibits the catalytic activity of KDM5 enzymes, preventing the removal of methyl groups from H3K4.[4] The resulting hypermethylation of H3K4 at gene promoters can lead to the reactivation of tumor suppressor genes and the modulation of pathways involved in cell cycle control and apoptosis.[5][6][7] Studies have shown that KDM5 inhibition can upregulate pathways related to immune response and cell death while down-regulating cell cycling control and kinase signaling.[5]

CPI_455_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Cellular Effects CPI_455 This compound KDM5 KDM5A/B/C/D (Histone Demethylase) CPI_455->KDM5 Inhibition H3K4me3 H3K4me3 (Active Transcription Mark) KDM5->H3K4me3 Demethylation Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors ↑) H3K4me3->Gene_Expression Apoptosis_Pathway Apoptosis Pathway Activation (e.g., Bax, Caspases ↑) Gene_Expression->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Cell_Viability Decreased Cell Viability Apoptosis_Pathway->Cell_Viability Cell_Cycle_Arrest->Cell_Viability

Caption: CPI-455 inhibits KDM5, increasing H3K4me3 and altering gene expression, leading to apoptosis, cell cycle arrest, and reduced cell viability.

Data Presentation

The following table summarizes the reported IC50 values of CPI-455 in various cancer cell lines. This data can be used as a reference for designing cell viability experiments.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)
MCF-7Luminal Breast CancerNot SpecifiedNot Specified35.4[1]
T-47DLuminal Breast CancerNot SpecifiedNot Specified26.19[1]
EFM-19Luminal Breast CancerNot SpecifiedNot Specified16.13[1]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number.

Experimental Protocols

Here we provide detailed protocols for three common cell viability assays that can be adapted for use with this compound.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with CPI-455 (various concentrations) cell_seeding->treatment incubation Incubate for defined period treatment->incubation assay Perform Cell Viability Assay incubation->assay data_analysis Analyze Data (e.g., IC50 calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability experiment with CPI-455.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the CPI-455 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest CPI-455 concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Crystal Violet Staining Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

Materials:

  • This compound

  • Crystal violet solution (0.5% in 25% methanol)

  • Methanol (100%)

  • 96-well plates

  • Complete cell culture medium

  • PBS

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Fixation: Gently wash the cells twice with PBS. Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[10]

  • Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 10 minutes at room temperature.[11]

  • Washing: Remove the crystal violet solution and wash the plate with water until the excess dye is removed.[11]

  • Solubilization: Air dry the plate. Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and shake for 15-30 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (wells with no cells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with CPI-455 as described in the MTT protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[13][14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Troubleshooting

  • High background in MTT assay: Ensure complete removal of the MTT solution before adding DMSO. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.

  • Inconsistent crystal violet staining: Ensure even cell seeding and gentle washing steps to avoid detaching cells.

  • Low signal in CellTiter-Glo® assay: Ensure the reagent is properly equilibrated to room temperature and that cells are within the linear range of the assay.

These protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound in cell viability studies. As with any experimental procedure, optimization may be required for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with CPI-455 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CPI-455 hydrochloride, a potent pan-inhibitor of the KDM5 family of histone demethylases, in Chromatin Immunoprecipitation (ChIP) experiments. This document outlines the mechanism of action of CPI-455, its effects on histone methylation, and detailed protocols for its application in cell culture and subsequent ChIP analysis.

Introduction to this compound

CPI-455 is a cell-permeable small molecule that selectively inhibits the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] KDM5 enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated forms (H3K4me2 and H3K4me3).[3] The H3K4me3 mark is strongly associated with active gene promoters. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering gene expression patterns.[1][2][3] These notes will guide researchers in designing and executing ChIP experiments to study the genome-wide or locus-specific changes in H3K4me3 occupancy following CPI-455 treatment.

Mechanism of Action and Cellular Effects

This compound functions as a competitive inhibitor of KDM5 enzymes, leading to an accumulation of H3K4me3 at both gene promoters and intragenic regions.[1][2] This alteration in the epigenetic landscape can result in the modulation of gene expression, affecting various cellular processes.

dot

CPI455_Mechanism cluster_0 KDM5-mediated Demethylation (Active) cluster_1 Inhibition by CPI-455 H3K4me3 H3K4me3 (Active Promoter Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 KDM5 binds to H3K4me3-marked nucleosomes H3K4me3_accumulated Increased H3K4me3 H3K4me3->H3K4me3_accumulated Accumulation H3K4me2 H3K4me2 KDM5->H3K4me2 Demethylation CPI455 This compound Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Leads to Transcriptional Repression KDM5_inhibited KDM5 Enzyme (Inhibited) CPI455->KDM5_inhibited Inhibition Gene_Activation Target Gene Activation H3K4me3_accumulated->Gene_Activation Leads to Transcriptional Activation

Caption: Mechanism of CPI-455 action on H3K4me3.

Data Presentation: Quantitative Effects of CPI-455 on H3K4me3

Treatment of cells with CPI-455 results in a measurable increase in H3K4me3 levels at specific genomic loci. The following table summarizes representative data from ChIP-qPCR experiments, illustrating the fold enrichment of H3K4me3 at target gene promoters following CPI-455 treatment. It is important to note that some studies show CPI-455 treatment leads to a spreading of existing H3K4me3 peaks rather than the formation of entirely new peaks.[1]

Cell LineTreatmentGene TargetFold Enrichment (vs. Vehicle Control)Reference
MCF-71 µM CPI-455 (24h)TFF1~1.5 - 2.0[1] (Estimated from qPCR validation in Figure 4E)
MCF-71 µM CPI-455 (24h)GREB1~1.5 - 2.0[1] (Estimated from qPCR validation in Figure 4E)
MCF-71 µM CPI-455 (24h)MYC~1.2 - 1.5[1] (Estimated from qPCR validation in Figure 4E)

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol outlines the steps for treating cultured mammalian cells with CPI-455 prior to performing a ChIP assay.

Materials:

  • This compound (stored as a stock solution, e.g., 10 mM in DMSO at -80°C)

  • Complete cell culture medium appropriate for the cell line

  • Cell culture plates/flasks

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • CPI-455 Preparation: Thaw the CPI-455 stock solution. Prepare the desired final concentration of CPI-455 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium with the same final concentration of DMSO.

  • Treatment:

    • For adherent cells, remove the existing medium and replace it with the CPI-455-containing medium or the vehicle control medium.

    • For suspension cells, add the appropriate volume of concentrated CPI-455 or vehicle to the culture flask to achieve the final desired concentration.

  • Incubation: Incubate the cells for the desired treatment duration. A typical starting point is 24-72 hours. Optimal treatment time and concentration should be determined empirically for each cell line and experimental goal.

  • Harvesting: After incubation, proceed immediately to the Chromatin Immunoprecipitation protocol.

dot

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Treatment Prepare CPI-455 and Vehicle Control Media Seed_Cells->Prepare_Treatment Treat_Cells Treat Cells Prepare_Treatment->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Harvest Harvest Cells for ChIP Incubate->Harvest End Proceed to ChIP Protocol Harvest->End

Caption: Workflow for CPI-455 cell treatment.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline for performing ChIP on cells treated with CPI-455. It is optimized for the analysis of histone modifications.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37% solution)

  • Glycine (1.25 M solution)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Sonicator

  • Antibody against H3K4me3 (ChIP-grade)

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add Cell Lysis Buffer and incubate on ice.

    • Isolate the nuclei by centrifugation.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in Nuclear Lysis Buffer.

    • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K4me3 antibody or IgG control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction.

  • Analysis:

    • Quantify the purified DNA.

    • Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.

dot

ChIP_Workflow Start Start with Treated Cells Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis and Nuclei Isolation Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation with Anti-H3K4me3 Antibody Shearing->IP Washing 5. Washing IP->Washing Elution 6. Elution and Reverse Cross-linking Washing->Elution Purification 7. DNA Purification Elution->Purification Analysis 8. Downstream Analysis (qPCR or ChIP-seq) Purification->Analysis End End Analysis->End

Caption: General workflow for ChIP experiment.

KDM5 Signaling Pathway and Regulation

KDM5 enzymes are part of a larger network of epigenetic regulators. Their activity is influenced by upstream signaling pathways, and their downstream effects are mediated through the regulation of target gene expression.

dot

KDM5_Pathway cluster_upstream Upstream Regulators cluster_kdm5 KDM5 Complex cluster_downstream Downstream Effects Transcription Factors Transcription Factors (e.g., Nanog, Oct4) KDM5B KDM5B Transcription Factors->KDM5B regulate expression Signaling Pathways Cellular Signaling (e.g., PI3K/AKT) Signaling Pathways->KDM5B modulate activity Interacting Proteins Interacting Complexes (NuRD, SIN3, CoREST) KDM5B->Interacting Proteins H3K4me3 H3K4me3 Demethylation KDM5B->H3K4me3 Target Genes Target Gene Expression (e.g., TFF1, GREB1, MYC) H3K4me3->Target Genes regulation of Cellular Processes Cellular Processes (Proliferation, Differentiation) Target Genes->Cellular Processes CPI455 CPI-455 CPI455->KDM5B inhibits

Caption: KDM5 signaling and regulatory network.

Troubleshooting and Considerations

  • Antibody Validation: Ensure the use of a ChIP-validated antibody for H3K4me3.

  • Optimization of CPI-455 Concentration: Perform a dose-response experiment to determine the optimal concentration of CPI-455 that induces a significant change in H3K4me3 levels without causing excessive cytotoxicity.

  • Sonication Optimization: Proper chromatin shearing is crucial for the success of a ChIP experiment. Titrate sonication conditions to achieve the desired fragment size.

  • Controls: Always include a vehicle-treated control, a no-antibody control (beads only), and an IgG control to assess background signal and non-specific binding.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of KDM5-mediated histone demethylation in their biological systems of interest.

References

Troubleshooting & Optimization

Optimizing CPI-455 hydrochloride concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A.[1][2][3][4] The KDM5 enzymes are responsible for demethylating histone H3 on lysine 4 (H3K4).[5] By inhibiting KDM5, CPI-455 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3).[2][5][] This epigenetic modification is associated with active gene transcription. In the context of cancer, increased H3K4me3 has been shown to decrease the number of drug-tolerant persister cells, which can contribute to therapeutic relapse.[5][]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific model. However, based on published studies, a good starting point for in vitro experiments is in the low micromolar range. For example, in luminal breast cancer cell lines MCF-7, T-47D, and EFM-19, the IC50 values were 35.4 µM, 26.19 µM, and 16.13 µM, respectively.[2][7] In other studies, concentrations ranging from 6.25 µM to 25 µM have been used in melanoma (M14), breast cancer (SKBR3), and non-small cell lung cancer (PC9) cell lines.[3][4] For esophageal squamous cell carcinoma Eca-109 cells, a concentration of 15 µmol/L was found to be the LD50 after 48 hours.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[9] For a stock solution, you can dissolve it in fresh DMSO to a concentration of at least 25 mg/mL.[9] To prepare a stock solution, you can, for example, create a 10 mM stock in DMSO.[2] For long-term storage, the powder form is stable for at least one year when stored at -20°C.[9] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Q4: How long should I treat my cells with this compound?

A4: The duration of treatment will depend on your experimental goals. An increase in global H3K4me3 levels can be observed in a dose-dependent manner within 24 hours of treatment.[2][7] However, some studies have reported that a time-dependent increase in H3K4me3 was only detected after 2 or more days of treatment.[10] For experiments looking at the reduction of drug-tolerant persister cells, treatment times of 4 to 5 days, with media and drug changes, have been used.[3][4] In Eca-109 cells, significant inhibition of proliferation was observed in a time-dependent manner, with experiments conducted at 48 hours.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect on H3K4me3 levels. Insufficient concentration: The concentration of CPI-455 may be too low for your specific cell line.Perform a dose-response experiment, testing a wider range of concentrations (e.g., 1 µM to 50 µM).
Insufficient treatment time: The duration of treatment may not be long enough to see a significant change.Increase the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from powder. Ensure proper storage at -80°C in aliquots.
High cytotoxicity observed at expected effective concentrations. Cell line sensitivity: Some cell lines may be more sensitive to this compound.Perform a dose-response curve to determine the IC50 for your specific cell line and use a concentration below the toxic level for mechanistic studies.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%). Prepare a vehicle control with the same DMSO concentration.
Inconsistent or variable results between experiments. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines.Use cells with a consistent and low passage number for all experiments.
Inconsistent cell density: The initial cell seeding density can affect the response to treatment.Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment.
Variability in compound preparation: Inconsistent preparation of the this compound working solution.Prepare a large batch of the stock solution, aliquot, and store properly. Use a fresh aliquot for each experiment and ensure thorough mixing of the working solution.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a general procedure to determine the optimal working concentration of this compound for a new cell line using a cell viability assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for H3K4me3 Levels

This protocol describes how to assess the effect of this compound on global H3K4me3 levels.

Materials:

  • Cells treated with this compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Visualizations

KDM5_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_drug_action Drug Action KDM5 KDM5 (Histone Demethylase) H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylates Gene Target Gene Transcription H3K4me3->Gene Promotes DTPs Drug-Tolerant Persister Cells H3K4me3->DTPs CellSurvival Cell Survival CPI455 CPI-455 HCl CPI455->KDM5 Inhibits DTPs->CellSurvival Contributes to

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Seed Cells treat Treat Cells with CPI-455 or Vehicle start->treat prep_stock Prepare CPI-455 Stock (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working prep_working->treat incubate Incubate (e.g., 48-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (H3K4me3 & Total H3) incubate->western data Data Analysis (IC50, Protein Levels) viability->data western->data

Caption: General experimental workflow for CPI-455 studies.

References

CPI-455 hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this KDM5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol.[1][2][3] For example, a stock solution can be prepared in DMSO at a concentration of 56 mg/mL (201.21 mM) or in ethanol at 5 mg/mL.[2] Ensure that fresh, moisture-free DMSO is used, as absorbed moisture can reduce the solubility of the compound.[1][2]

Q2: How should I store this compound powder and its stock solutions?

A2: this compound as a powder should be stored at -20°C for up to 3 years.[1][2] Once dissolved in a solvent, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4][5] Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Some suppliers suggest that stock solutions can be stored for up to 6 months at -80°C.[4][5]

Q3: Is this compound stable in aqueous solutions like PBS or cell culture media?

A3: While specific data on the degradation kinetics of this compound in aqueous solutions is limited, it is generally advised to prepare aqueous working solutions fresh for immediate use.[1][2] The compound is noted to be insoluble in water, suggesting that prolonged exposure to aqueous environments may lead to precipitation or degradation.[1] For in vivo studies, formulations often involve a multi-step process of dissolving in an organic solvent followed by dilution in an aqueous-based vehicle, and these mixed solutions should be used immediately.[4]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur for several reasons, including supersaturation, low temperature, or interaction with components of the aqueous buffer. If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[5] However, it is best to prepare fresh solutions. To prevent precipitation, ensure your stock solution is fully dissolved before further dilution and avoid storing working solutions at low temperatures for extended periods. When preparing aqueous working solutions, ensure the final concentration does not exceed the solubility limit in the final buffer system.

Q5: I am not observing the expected biological activity in my experiments. What could be the cause?

A5: Lack of biological activity can stem from several factors. First, verify the integrity of the compound by ensuring it has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[4][5] Second, confirm the final concentration of this compound in your assay is appropriate to inhibit KDM5 activity (the IC50 for KDM5A is approximately 10 nM).[1][2] Finally, due to potential instability in aqueous media, ensure that working solutions are prepared fresh and added to the experimental system promptly.

Solubility and Storage Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO63 mg/mL (200.14 mM)[1]
Ethanol3 mg/mL[1]
WaterInsoluble[1]

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can decrease solubility.[1][2]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStability PeriodReference
Powder-20°C3 years[1][2]
Stock Solution in Solvent-80°C6 months - 1 year[1][4][5]
Stock Solution in Solvent-20°C1 month[1][4][5]

Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 314.77 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.15 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C.

General Protocol for Preparing an Aqueous Working Solution for Cell-Based Assays
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is important to add the stock solution to the medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately in your cell-based assay. Do not store aqueous working solutions.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh CPI-455 HCl Powder dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock weigh->dissolve 1. aliquot Aliquot into Single-Use Vials dissolve->aliquot 2. store Store at -80°C aliquot->store 3. thaw Thaw One Aliquot store->thaw Retrieve for Experiment dilute Prepare Final Working Solution in Culture Medium (Use Immediately) thaw->dilute 4. treat Treat Cells dilute->treat 5. assay Perform Assay treat->assay 6.

Caption: Workflow for preparation and use of this compound.

KDM5_pathway cluster_nucleus Cell Nucleus KDM5 KDM5A/B/C/D H3K4me3 Histone H3 Lysine 4 (Trimethylated - H3K4me3) Active Gene Promoter KDM5->H3K4me3 Demethylates H3K4me2_1 Histone H3 Lysine 4 (Dimethylated/Monomethylated) KDM5->H3K4me2_1 Produces Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes CPI455 This compound CPI455->KDM5 Inhibits

Caption: Simplified signaling pathway of KDM5 inhibition by CPI-455.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution - Use of non-anhydrous DMSO. - Storage at improper temperature. - Supersaturation.- Use fresh, high-quality anhydrous DMSO. - Ensure storage at -80°C or -20°C as recommended. - Prepare a new stock solution at a slightly lower concentration.
Precipitation Upon Dilution in Aqueous Buffer - Low aqueous solubility of this compound. - Final concentration is too high. - Interaction with buffer components.- Prepare the aqueous working solution immediately before use. - Vigorously mix the buffer while adding the stock solution. - Decrease the final concentration of the compound in the assay.
Inconsistent Experimental Results - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of the stock solution. - Instability of the compound in aqueous media over the course of the experiment.- Always use freshly thawed aliquots of the stock solution. - Prepare aqueous working solutions immediately before adding to the experiment. - Minimize the time the compound is in an aqueous environment before reaching its target.
No Inhibition of KDM5 Activity - Incorrect concentration of this compound. - Inactive compound due to degradation. - Issues with the assay system.- Verify the final concentration is within the effective range (IC50 ~10 nM). - Prepare fresh stock and working solutions from powder. - Include appropriate positive and negative controls in your assay.

References

Preventing degradation of CPI-455 hydrochloride in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1] By inhibiting KDM5 enzymes, CPI-455 prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[2] This epigenetic modification is associated with active gene transcription. Aberrant KDM5A activity has been implicated in various cancers, and its inhibition can restore the expression of silenced tumor suppressor genes.[3]

Q2: How should I store this compound powder?

A2: this compound powder is stable for at least four years when stored at -20°C.[4] It should be kept in a dry, dark place.

Q3: How do I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution is stable for up to 2 years at -80°C or up to 1 year at -20°C.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for more than one day. The stability of the compound in aqueous buffers is limited. For experiments, fresh dilutions from a DMSO stock solution should be made daily.

Q5: What are the potential signs of this compound degradation in my experiments?

A5: Signs of degradation may include a decrease in the expected biological activity over time, such as a reduced effect on H3K4me3 levels or a diminished impact on cell viability. Inconsistent results between experiments, especially when using older working solutions, can also be an indicator.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or reduced compound activity in cell-based assays. 1. Degradation of CPI-455 in working solution: The compound is not stable in aqueous media for extended periods. 2. Improper storage of stock solution: Repeated freeze-thaw cycles or storage at an incorrect temperature can lead to degradation. 3. Low cell permeability: The compound may not be efficiently entering the cells. 4. Cell line-specific resistance: Some cell lines may have mechanisms that reduce the efficacy of the inhibitor.1. Prepare fresh working solutions daily from a frozen DMSO stock. Do not store CPI-455 in cell culture media for extended periods. 2. Aliquot DMSO stock solutions into single-use vials to avoid freeze-thaw cycles. Ensure storage at -80°C for long-term stability. 3. While CPI-455 is cell-permeable, ensure the final DMSO concentration in your culture medium is kept low (typically <0.5%) to avoid solvent-induced effects on permeability and cell health. 4. Verify the expression of KDM5 in your cell line of interest. Consider using a positive control cell line known to be sensitive to CPI-455.
High background or off-target effects observed. 1. High concentration of CPI-455: Using concentrations significantly above the IC50 can lead to non-specific effects. 2. Degradation products may have off-target activity: If the compound has degraded, the resulting products could have unexpected biological effects.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Aim for the lowest effective concentration. 2. Always use freshly prepared working solutions to minimize the presence of degradation products.
Precipitation of the compound in cell culture media. 1. Poor solubility in aqueous media: this compound has limited solubility in aqueous buffers. 2. High final concentration: The concentration of the compound in the final culture medium may exceed its solubility limit.1. First, dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute this stock solution into the aqueous culture medium. 2. Ensure the final concentration of CPI-455 in the culture medium does not exceed its solubility limit. If precipitation occurs, try lowering the final concentration. Vigorous mixing during dilution can also help.
Variability in in vivo experiment results. 1. Inconsistent formulation preparation: The method of preparing the dosing solution may vary between experiments. 2. Degradation of the compound in the formulation: The stability of CPI-455 in the chosen vehicle may be limited.1. Standardize the formulation protocol. For intraperitoneal (i.p.) injections, a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[5] 2. Prepare the dosing formulation fresh before each administration. In vivo studies have successfully used daily administrations for up to 28 days, suggesting that freshly prepared formulations are effective.[1]

Experimental Protocols

Protocol 1: Western Blot for H3K4me3 Levels

This protocol describes the detection of changes in global H3K4me3 levels in cells treated with this compound.

  • Cell Lysis and Histone Extraction:

    • Treat cells with the desired concentrations of this compound for the specified duration.

    • Harvest the cells and wash with ice-cold PBS.

    • Perform histone extraction using an acid extraction method or a commercial kit.

    • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract (typically 10-20 µg) onto a 15% SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., Abcam ab8580) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.

    • Normalize the H3K4me3 signal to a loading control, such as total Histone H3.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only).

    • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

KDM5A Signaling Pathway in Cancer

KDM5A plays a crucial role in cancer progression by regulating the expression of genes involved in cell proliferation, metastasis, and drug resistance. Its inhibition by CPI-455 can reactivate tumor suppressor genes.

KDM5A_Signaling_Pathway CPI455 This compound KDM5A KDM5A CPI455->KDM5A Inhibits H3K4me3 H3K4me3 (Active Gene Transcription) KDM5A->H3K4me3 Demethylates Oncogenes Oncogenes (e.g., Cyclin D1) KDM5A->Oncogenes Activates PI3K_AKT PI3K/AKT Pathway KDM5A->PI3K_AKT Modulates MAPK MAPK Pathway KDM5A->MAPK Modulates Tumor_Suppressor Tumor Suppressor Genes (e.g., p27) H3K4me3->Tumor_Suppressor Activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Promotes Proliferation Cell Proliferation Oncogenes->Proliferation Promotes PI3K_AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: KDM5A signaling and the inhibitory effect of CPI-455.

Experimental Workflow for Assessing CPI-455 Efficacy

This workflow outlines the key steps to evaluate the effectiveness of CPI-455 in a cell-based experiment.

Experimental_Workflow start Start: Cell Culture treatment Treat with CPI-455 (and controls) start->treatment incubation Incubate for Desired Duration treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (H3K4me3 levels) analysis->western viability Cell Viability Assay (e.g., MTT) analysis->viability gene_expression Gene Expression Analysis (qPCR/RNA-seq) analysis->gene_expression end End: Data Interpretation western->end viability->end gene_expression->end

Caption: Workflow for evaluating CPI-455's cellular effects.

Logical Troubleshooting Flowchart for Inconsistent Results

This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental outcomes.

Troubleshooting_Flowchart start Inconsistent Results? check_solution Was working solution prepared fresh daily? start->check_solution Yes prepare_fresh Action: Prepare fresh working solutions daily. check_solution->prepare_fresh No check_stock Is stock solution stored correctly? check_solution->check_stock Yes end Problem Resolved prepare_fresh->end aliquot_stock Action: Aliquot new stock and store at -80°C. check_stock->aliquot_stock No check_concentration Is the concentration appropriate? check_stock->check_concentration Yes aliquot_stock->end optimize_concentration Action: Perform a dose-response curve. check_concentration->optimize_concentration No check_cells Are the cells healthy and at the correct confluence? check_concentration->check_cells Yes optimize_concentration->end optimize_culture Action: Review cell culture practices. check_cells->optimize_culture No unresolved Consult Further check_cells->unresolved Yes optimize_culture->end

References

Navigating Your Research with CPI-455 Hydrochloride: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results with CPI-455 hydrochloride. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation, offering detailed protocols and data to ensure the successful application of this potent KDM5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A in enzymatic assays.[1][2] Its primary mechanism of action is the inhibition of KDM5 enzymes, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][3] This epigenetic modification is associated with active gene transcription.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2]

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected IC50 values in cell-based assays.

Possible Cause 1: Difference between biochemical and cellular IC50. The reported IC50 of 10 nM for CPI-455 is from a biochemical assay using the full-length KDM5A enzyme.[1][2] In a cellular context, the effective concentration required to observe a phenotype can be significantly higher. This discrepancy can be attributed to factors such as cell permeability, efflux pumps, and intracellular competition with the natural substrate, 2-oxoglutarate.

Troubleshooting Steps:

  • Optimize Concentration Range: Perform a dose-response curve starting from a low nanomolar range and extending into the micromolar range.

  • Increase Incubation Time: The effect of CPI-455 on H3K4me3 levels and cell viability may be time-dependent. Consider incubation times of 48, 72, or even up to 5 days, with media and compound changes.[2]

  • Cell Line Variability: IC50 values can vary significantly between different cell lines due to varying expression levels of KDM5 enzymes and other cellular factors. It is crucial to determine the IC50 empirically for each cell line used.

Possible Cause 2: Compound precipitation. this compound has limited solubility in aqueous media. If the compound precipitates in the cell culture media, its effective concentration will be reduced.

Troubleshooting Steps:

  • Visual Inspection: Before adding to cells, visually inspect the media containing CPI-455 for any signs of precipitation.

  • Serial Dilutions: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions directly into the cell culture media to the final desired concentration. Ensure thorough mixing.

  • Solubilizing Agents: For in vivo studies, the use of solubilizing agents like PEG300 and Tween-80 is recommended.[1]

Issue 2: No significant increase in global H3K4me3 levels is observed after treatment.

Possible Cause 1: Insufficient concentration or incubation time. As with IC50 determination, achieving a detectable increase in global H3K4me3 may require higher concentrations and longer incubation times than anticipated from biochemical data. Increases in H3K4me3 have been observed within 24 hours in a dose-dependent manner.[1]

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) with a range of CPI-455 concentrations to determine the optimal conditions for your cell line.

  • Positive Control: Include a positive control, such as a different known KDM5 inhibitor or a cell line known to be responsive to CPI-455.

  • Western Blot Optimization: Ensure that the Western blot protocol is optimized for the detection of H3K4me3. Use a validated antibody and appropriate loading controls (e.g., total Histone H3).

Possible Cause 2: Context-dependent effects and non-catalytic functions. Recent studies suggest that the effects of KDM5 inhibition can be context-dependent. In some instances, CPI-455 treatment did not lead to expected changes in the expression of certain genes or the H3K4me3 status at their promoters.[4] This may be due to the scaffolding (non-catalytic) functions of KDM5 proteins that are not affected by the inhibitor.

Troubleshooting Steps:

  • Gene-Specific Analysis: Instead of relying solely on global H3K4me3 levels, investigate the effect of CPI-455 on the expression of specific target genes known to be regulated by KDM5 in your system of interest.

  • Alternative Readouts: Consider alternative functional assays that are relevant to the expected biological outcome of KDM5 inhibition in your model system, such as cell cycle analysis, apoptosis assays, or differentiation markers.[5]

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Luminal Breast Cancer35.4[1]
T-47DLuminal Breast Cancer26.19[1]
EFM-19Luminal Breast Cancer16.13[1]

Experimental Protocols

Detailed Protocol: Western Blot for H3K4me3 and Total Histone H3

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Cell Lysis and Histone Extraction:

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.

    • Harvest cells and wash with ice-cold PBS.

    • Perform histone extraction using a commercial kit or a standard acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H2SO4.

    • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts (typically 5-10 µg) onto a 15% SDS-polyacrylamide gel.

    • Run the gel until adequate separation of low molecular weight proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a primary antibody against total Histone H3 as a loading control.

Visualizations

KDM5A_Signaling_Pathway KDM5A Signaling Pathway cluster_nucleus Nucleus KDM5A KDM5A H3K4me3 H3K4me3 (Active Chromatin) KDM5A->H3K4me3 Demethylates Wnt_beta_catenin Wnt/β-catenin Signaling KDM5A->Wnt_beta_catenin Represses p53 p53 Signaling KDM5A->p53 Suppresses Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes CPI455 CPI-455 Hydrochloride CPI455->KDM5A Inhibits

Caption: KDM5A signaling pathway and the inhibitory action of CPI-455.

Experimental_Workflow Troubleshooting Workflow for Inconsistent CPI-455 Results start Inconsistent Results check_ic50 Issue: Inconsistent IC50 start->check_ic50 check_h3k4me3 Issue: No H3K4me3 Increase start->check_h3k4me3 optimize_conc Optimize Concentration & Incubation Time check_ic50->optimize_conc Yes check_solubility Check Compound Solubility check_ic50->check_solubility Yes cell_line_specific Consider Cell Line Variability check_ic50->cell_line_specific Yes check_h3k4me3->optimize_conc Yes positive_control Use Positive Control check_h3k4me3->positive_control Yes western_optimization Optimize Western Blot Protocol check_h3k4me3->western_optimization Yes context_dependent Consider Context- Dependent Effects check_h3k4me3->context_dependent Yes end Consistent Results optimize_conc->end check_solubility->end cell_line_specific->end positive_control->end western_optimization->end alternative_assays Perform Alternative Functional Assays context_dependent->alternative_assays alternative_assays->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CPI-455 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of this potent KDM5 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research endeavors.

Disclaimer: The following information is for research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

CPI-455 is a specific, pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] Its mechanism of action involves the inhibition of KDM5, leading to an increase in global levels of H3K4 trimethylation (H3K4me3). This epigenetic modification plays a crucial role in regulating gene expression. CPI-455 has been shown to decrease the number of drug-tolerant persister cancer cells in various cancer cell line models.[1][2]

Q2: I am observing low in vivo efficacy with orally administered this compound. What could be the reason?

The primary reason for low in vivo efficacy of orally administered this compound is its poor oral bioavailability.[3] This has been a noted limitation of the compound, rendering it unsuitable for in vivo studies without formulation enhancement.[3] Poor oral bioavailability can stem from low aqueous solubility and/or poor membrane permeability.

Q3: What are the known solubility properties of this compound?

This compound exhibits poor aqueous solubility. It is reported to be soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[4][5] This low aqueous solubility is a significant contributor to its poor dissolution in the gastrointestinal tract and subsequent low absorption.

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline drug into a higher-energy amorphous form, which is then stabilized within a polymer matrix. This can significantly improve the drug's dissolution rate and apparent solubility.[6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.

  • Salt Formation: Creating a salt form of a drug can sometimes improve its solubility and dissolution characteristics.

  • Use of Co-solvents: Incorporating a water-miscible solvent in which the drug is soluble into the formulation can enhance its dissolution.

Troubleshooting Guides

Guide 1: Developing an Amorphous Solid Dispersion (ASD) of this compound

Problem: Low oral bioavailability of this compound due to poor aqueous solubility.

Proposed Solution: Formulate this compound as an amorphous solid dispersion (ASD) to enhance its dissolution rate and oral absorption. Spray drying is a common and scalable method for preparing ASDs.[8][9]

Experimental Workflow for ASD Development

asd_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening solvent_selection Solvent System Selection excipient_screening->solvent_selection Select compatible polymers spray_drying Spray Drying solvent_selection->spray_drying Prepare drug-polymer solution solid_state Solid-State Characterization (XRPD, DSC) spray_drying->solid_state Collect ASD powder dissolution In Vitro Dissolution Testing solid_state->dissolution Confirm amorphous nature pk_study Pharmacokinetic Study in Mice dissolution->pk_study Select lead formulation bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis Collect plasma samples sedds_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation solubility_screening Solubility Screening in Excipients phase_diagram Constructing Pseudo-Ternary Phase Diagrams solubility_screening->phase_diagram Select oil, surfactant, co-surfactant formulation_prep Preparation of SEDDS phase_diagram->formulation_prep Identify optimal ratios emulsification Self-Emulsification Assessment formulation_prep->emulsification Prepare formulations droplet_size Droplet Size and Zeta Potential Analysis emulsification->droplet_size Evaluate emulsification efficiency pk_study Pharmacokinetic Study in Mice droplet_size->pk_study Select lead formulation bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis Collect plasma samples pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Preparation (Fasting) dosing Oral Gavage Dosing animal_prep->dosing Administer formulation blood_collection Serial Blood Collection dosing->blood_collection Collect samples at time points plasma_prep Plasma Preparation blood_collection->plasma_prep Centrifuge blood lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis Extract drug from plasma pk_parameters Pharmacokinetic Parameter Calculation lcms_analysis->pk_parameters Quantify drug concentration

References

Managing cytotoxicity of CPI-455 hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the cytotoxic effects of CPI-455 hydrochloride at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2][3] Its primary function is to inhibit the demethylation of histone H3 on lysine 4 (H3K4), leading to an increase in global levels of H3K4 trimethylation (H3K4me3).[1][2][3][4] This modulation of histone methylation can alter gene expression and is being explored for its therapeutic potential in cancer by targeting drug-tolerant persister cells.[1][4]

Q2: At what concentrations does this compound typically become cytotoxic?

While effective concentrations for KDM5 inhibition are in the nanomolar range, cytotoxicity is generally observed at much higher concentrations. Studies in luminal breast cancer cell lines (MCF-7, T-47D, and EFM-19) have shown that significant effects on cell viability occur at concentrations greater than 20 µM.[5] It is important to note that the cytotoxic threshold can vary depending on the cell line and experimental conditions.

Q3: How can I dissolve and store this compound?

This compound is soluble in DMSO.[6] For a stock solution, it can be dissolved in fresh DMSO at concentrations up to 63 mg/mL (200.14 mM).[7] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[7][8] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]

Troubleshooting Guide

Issue 1: Excessive cell death observed at my desired high concentration.

High concentrations of this compound can lead to significant cytotoxicity. Here’s a step-by-step guide to troubleshoot this issue:

1. Confirm On-Target vs. Off-Target Effects:

  • Experiment: Perform a dose-response curve and correlate the level of cytotoxicity with the extent of H3K4me3 increase.

  • Expected Outcome: If the cytotoxicity is on-target, it should correlate with the increase in H3K4me3 levels. A sharp increase in cell death without a proportional increase in H3K4me3 may suggest off-target effects.

2. Optimize Experimental Parameters:

  • Reduce Incubation Time: High concentrations may require shorter exposure times to achieve the desired biological effect without inducing excessive cell death. Try a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.

  • Adjust Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent, as this can make them more susceptible to cytotoxic agents.

  • Serum Concentration: In some cases, serum concentration in the culture medium can influence drug activity and cytotoxicity. Consider if your serum batch or concentration could be a contributing factor.

3. Consider Synergistic Combinations:

  • CPI-455 has been shown to have synergistic effects with other compounds, such as 5-aza-2'-deoxycytidine (DAC) and cisplatin.[5][9] Combining a lower, less toxic concentration of CPI-455 with another agent may achieve the desired biological outcome with reduced overall cytotoxicity.

Issue 2: Inconsistent results or loss of compound activity.

1. Check Stock Solution Integrity:

  • Problem: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation or precipitation of the compound.

  • Solution: Prepare fresh stock solutions from the powder form. When preparing stock, ensure the DMSO is anhydrous. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3]

2. Mycoplasma Contamination:

  • Problem: Mycoplasma contamination can alter cellular responses to drugs and lead to inconsistent results.

  • Solution: Regularly test your cell cultures for mycoplasma contamination.

Data Summary

Table 1: In Vitro Efficacy of CPI-455 and its Hydrochloride Salt

ParameterValueCell LinesReference
KDM5A IC5010 nMEnzymatic Assay[1][2][3]
MCF-7 IC5035.4 µMLuminal Breast Cancer[2][3]
T-47D IC5026.19 µMLuminal Breast Cancer[2][3]
EFM-19 IC5016.13 µMLuminal Breast Cancer[2][3]
Cytotoxic Threshold>20 µMMCF-7, T-47D, EFM-19[5]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for H3K4me3 Levels

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K4me3 and a loading control (e.g., total Histone H3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.

Visualizations

KDM5_Signaling_Pathway cluster_nucleus Nucleus Histone_H3 Histone H3 H3K4me3 H3K4me3 (Active Chromatin) Histone_H3->H3K4me3 Methylation H3K4me3->Histone_H3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression KDM5 KDM5 KDM5->H3K4me3 Inhibits Demethylation CPI455 CPI-455 HCl CPI455->KDM5 Inhibits

Caption: KDM5 Signaling Pathway and CPI-455 HCl Inhibition.

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed dose_response Perform Dose-Response and Time-Course Experiment start->dose_response check_h3k4me3 Measure H3K4me3 Levels (e.g., Western Blot) dose_response->check_h3k4me3 correlate Correlate Cytotoxicity with H3K4me3 Increase check_h3k4me3->correlate on_target On-Target Effect: Reduce Concentration or Incubation Time correlate->on_target Yes off_target Off-Target Effect: Consider Alternative Strategies (e.g., Synergistic Combos) correlate->off_target No optimize Optimize Seeding Density and Culture Conditions on_target->optimize off_target->optimize end End: Optimized Protocol optimize->end

Caption: Troubleshooting Workflow for High Cytotoxicity.

Experimental_Workflow cluster_assays 4a. Assays prep 1. Prepare CPI-455 HCl Stock Solution in DMSO seed 2. Seed Cells in Culture Plates prep->seed treat 3. Treat Cells with Serial Dilutions seed->treat incubate 4. Incubate for Desired Time treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity western Western Blot for H3K4me3 incubate->western analyze 5. Data Analysis cytotoxicity->analyze western->analyze

Caption: General Experimental Workflow.

References

Interpreting changes in H3K4me3 levels with CPI-455 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret changes in H3K4me3 levels and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases.[1][2][3] The KDM5 enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[2][4] By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels.[1][2][5] H3K4me3 is a key epigenetic mark associated with active gene transcription.[4]

Q2: What is the expected outcome of treating cells with this compound on H3K4me3 levels?

A2: Treatment with this compound is expected to cause a dose-dependent increase in global H3K4me3 levels.[1][6] This effect has been observed within 24 hours of treatment in various cancer cell lines.[1][7] The increase in H3K4me3 can be detected by various methods, including Western blotting, ELISA, mass spectrometry, and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).[5][8]

Q3: How selective is CPI-455 for KDM5 enzymes?

A3: CPI-455 is highly selective for the KDM5 family (KDM5A, KDM5B, KDM5C) over other histone demethylase families such as KDM2, KDM3, KDM4, KDM6, and KDM7.[5][9] For instance, it has shown over 200-fold selectivity for KDM5A over KDM4C.[9] This high selectivity minimizes the likelihood of off-target effects related to the inhibition of other demethylase families.

Q4: What are the typical concentrations of this compound used in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For cell-based assays measuring changes in H3K4me3 levels, concentrations in the low micromolar range (e.g., 6.25-25 µM) for up to 4-5 days have been reported to be effective.[5] However, the IC50 for KDM5A in enzymatic assays is much lower, around 10 nM.[1][5][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable increase in global H3K4me3 levels after treatment. 1. Suboptimal concentration of CPI-455: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The incubation time may not be long enough to see a significant change. 3. Low KDM5 expression/activity in the cell line: The target enzyme may not be sufficiently active to produce a measurable effect upon inhibition. 4. Poor compound solubility or stability: The compound may not have been properly dissolved or may have degraded.1. Perform a dose-response curve to determine the optimal concentration (e.g., 1-25 µM). 2. Increase the treatment duration (e.g., 24, 48, 72 hours). 3. Verify the expression and activity of KDM5 enzymes in your cell line using qPCR or Western blot. 4. Ensure proper dissolution of this compound in a suitable solvent like DMSO and prepare fresh solutions for each experiment.[5] Store the stock solution at -20°C or -80°C as recommended.[1]
High cell toxicity or unexpected off-target effects. 1. Concentration of CPI-455 is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. 2. Prolonged treatment duration: Long-term exposure may induce cellular stress and apoptosis. 3. Cell line sensitivity: Some cell lines may be more sensitive to the inhibitor.1. Lower the concentration of CPI-455 used in the experiment. 2. Reduce the treatment duration. 3. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (IC50) for your cell line.
Variability in H3K4me3 levels between replicate experiments. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect epigenetic states. 2. Inconsistent drug preparation and treatment: Errors in pipetting or dilution can lead to different final concentrations. 3. Technical variability in detection method: Inconsistent antibody quality or incubation times in Western blotting or ChIP can cause variations.1. Standardize cell culture protocols, ensuring cells are in the logarithmic growth phase and at a consistent density at the time of treatment. 2. Prepare a fresh stock solution of CPI-455 and use calibrated pipettes for accurate dilutions. 3. Optimize and standardize your detection protocol, including antibody validation and consistent incubation times.
Observed increase in H3K4me3 does not correlate with expected changes in gene expression. 1. Redundancy in gene regulation: Other epigenetic mechanisms or transcription factors may compensate for the increased H3K4me3. 2. Locus-specific effects: The global increase in H3K4me3 may not occur at the specific gene promoters of interest. 3. Delayed transcriptional response: Changes in histone methylation may precede changes in gene expression.1. Investigate other regulatory pathways that may influence your genes of interest. 2. Perform ChIP-seq or ChIP-qPCR to analyze H3K4me3 levels at specific gene promoters.[8] 3. Conduct a time-course experiment to measure both H3K4me3 and gene expression changes at different time points.

Data Presentation

Table 1: In Vitro Efficacy of CPI-455

Parameter Value Assay Type Target Reference
IC5010 nMEnzymatic AssayKDM5A[1][5][9]
Cellular IC5016.13 µMCell-basedEFM-19[1][7]
Cellular IC5026.19 µMCell-basedT-47D[1][7]
Cellular IC5035.4 µMCell-basedMCF-7[1][7]
Effective Concentration6.25 - 25 µMCell-based (H3K4me3 increase)Various Cancer Cell Lines[5]

Table 2: In Vivo Administration of CPI-455

Animal Model Dosage Administration Route Frequency Reference
Mice50 mg/kg or 70 mg/kgIntraperitoneal (IP)Daily[1][5]

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cells with this compound

  • Cell Seeding: Plate cells in a 6-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treatment: The following day, dilute the CPI-455 stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a DMSO-only vehicle control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing CPI-455 or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Protein Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Downstream Analysis: Use the cell lysates for downstream applications such as Western blotting or ELISA to detect changes in H3K4me3 levels.

Protocol 2: Western Blotting for H3K4me3

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Visualizations

CPI_455_Mechanism_of_Action cluster_0 Epigenetic Regulation of Gene Expression KDM5 KDM5 Enzymes (e.g., KDM5A) H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5->H3K4me3 Demethylates Active_Gene Active Gene Transcription H3K4me3->Active_Gene Promotes CPI455 CPI-455 Hydrochloride CPI455->KDM5 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with CPI-455 (and vehicle control) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation harvest Harvest Cells & Lyse incubation->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (H3K4me3, Total H3) analysis->wb elisa ELISA analysis->elisa chip ChIP-seq / ChIP-qPCR analysis->chip

Caption: A typical experimental workflow for studying the effects of CPI-455.

Troubleshooting_Logic start No increase in H3K4me3 observed check_conc Is the concentration optimized? start->check_conc check_time Is the treatment duration sufficient? check_conc->check_time Yes optimize_conc Perform dose- response curve check_conc->optimize_conc No check_kdm5 Is KDM5 active in the cell line? check_time->check_kdm5 Yes increase_time Increase incubation time check_time->increase_time No check_compound Is the compound preparation correct? check_kdm5->check_compound Yes validate_kdm5 Verify KDM5 expression/activity check_kdm5->validate_kdm5 No prepare_fresh Prepare fresh compound solution check_compound->prepare_fresh No

Caption: Troubleshooting guide for unexpected H3K4me3 results.

References

Adjusting experimental timelines for CPI-455 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CPI-455 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C).[1][2][3] Its primary function is to block the demethylation of histone H3 on lysine 4 (H3K4), leading to an increase in global levels of H3K4 trimethylation (H3K4me3).[2][3][4] This modulation of histone methylation can alter gene expression and has been shown to reduce the number of drug-tolerant persister cancer cells.[2][5][6]

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is soluble in DMSO.[5][7] For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM.[2] It is crucial to avoid moisture-absorbing DMSO as it can reduce solubility.[5][4] Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[3][5] The powder form is stable for at least three years when stored at -20°C.[5] Aqueous solutions are not recommended for storage for more than one day.[7]

Q3: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I resolve it?

A3: Precipitation in aqueous media can occur due to the low aqueous solubility of CPI-455.[7] To avoid this, ensure that the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.1%) and that the stock solution is added to the medium with vigorous mixing. If precipitation persists, consider preparing the working solution by first diluting the DMSO stock in a small volume of a suitable vehicle like PEG300 and Tween-80 before the final dilution in your aqueous buffer or media.[5][4] Always prepare fresh working solutions for each experiment.

Q4: How long should I treat my cells with this compound to observe a significant increase in H3K4me3 levels?

A4: An increase in global H3K4me3 levels can be observed in a dose-dependent manner within 24 hours of treatment in some cell lines.[2][3] However, more significant and time-dependent increases are often detected after 48 hours or more of continuous exposure.[8] For long-term studies, such as those investigating effects on drug-tolerant cells, treatment durations can range from 5 to over 15 days, often with media and drug changes every few days.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect on H3K4me3 levels 1. Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, long-term storage at -20°C).[3][5] 2. Low Compound Potency: Use of old or improperly stored powder. 3. Cell Line Insensitivity: The specific cell line may be less sensitive to KDM5 inhibition.1. Prepare fresh aliquots of this compound from a new vial. Store stock solutions at -80°C.[3][5] 2. Verify the purity and activity of the compound if possible. 3. Increase the concentration of this compound or extend the treatment duration.[8] Consider testing a positive control cell line known to be responsive (e.g., HeLa, MCF-7).[5][9]
High Cellular Toxicity 1. Solvent Toxicity: High concentration of DMSO in the final culture medium. 2. Off-target Effects: Although highly selective for KDM5, very high concentrations may lead to off-target effects.[4] 3. Cell Line Sensitivity: The cell line may be particularly sensitive to KDM5 inhibition.1. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. 3. Reduce the concentration of this compound and/or shorten the treatment duration.
Variability between experiments 1. Inconsistent Drug Preparation: Differences in stock solution preparation or dilution. 2. Cell Passage Number: High passage number can lead to phenotypic drift and altered drug responses. 3. Inconsistent Treatment Schedule: Variations in the timing of media and drug changes in long-term experiments.1. Standardize the protocol for preparing and diluting this compound. Always use fresh working solutions. 2. Use cells within a consistent and low passage number range for all experiments. 3. Adhere to a strict schedule for media and drug replenishment, especially for experiments lasting several days.[5]

Experimental Protocols

Protocol 1: In Vitro Treatment for H3K4me3 Analysis
  • Cell Plating: Plate cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.[4][9] Allow cells to adhere overnight.

  • Compound Preparation: Prepare a fresh working solution of this compound in the appropriate cell culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and controls (≤ 0.1%).

  • Treatment: Aspirate the old medium and replace it with the medium containing the desired concentration of this compound (e.g., 0-10 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • Cell Lysis and Protein Extraction: Harvest the cells and extract nuclear proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Determine the levels of H3K4me3 and total Histone H3 using Western blot or ELISA.[4]

Protocol 2: Analysis of Drug-Tolerant Persister Cells
  • Initial Treatment: Treat cancer cells (e.g., PC9, M14) with a standard chemotherapy or targeted agent for 5 days, with a media and drug change on day 3.[5]

  • This compound Co-treatment: Following the initial treatment, plate the surviving cells at a density of 2x10^5 cells per well in 6-well plates.[5]

  • Long-term Incubation: Treat the cells with this compound (e.g., 1-10 µM) for an additional 9-15 days, depending on the cell line.[5] Include a vehicle control.

  • Monitoring: Monitor the number of drug-tolerant cells using an imaging system (e.g., Incucyte) after staining with a nuclear stain.[5]

Data Presentation

Table 1: In Vitro Potency of CPI-455

Target Assay Type IC₅₀ (nM)
KDM5AEnzymatic10 ± 1
KDM5BEnzymaticSimilar to KDM5A
KDM5CEnzymaticSimilar to KDM5A
KDM4CEnzymatic~200-fold less potent than KDM5A
KDM7BEnzymatic~770-fold less potent than KDM5A

Data compiled from multiple sources.[5][11]

Table 2: Cellular IC₅₀ Values of CPI-455 in Luminal Breast Cancer Cell Lines

Cell Line IC₅₀ (µM)
MCF-735.4
T-47D26.19
EFM-1916.13

Data from a 10-day exposure study.[2][3][10]

Visualizations

G cluster_0 CPI455 CPI-455 HCl KDM5 KDM5A/B/C CPI455->KDM5 Inhibits H3K4me3_demethylation H3K4me3 Demethylation KDM5->H3K4me3_demethylation H3K4me3 H3K4me3 (Active Chromatin) H3K4me3_demethylation->H3K4me3 Decreases Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression DTP_Survival Drug-Tolerant Persister Cell Survival Gene_Expression->DTP_Survival Reduces G cluster_1 start Start plate_cells Plate Cells start->plate_cells overnight_incubation Incubate Overnight plate_cells->overnight_incubation prepare_drug Prepare CPI-455 Working Solution overnight_incubation->prepare_drug treat_cells Treat Cells with CPI-455 (24-72h) prepare_drug->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells protein_extraction Extract Nuclear Proteins harvest_cells->protein_extraction analysis Western Blot / ELISA (H3K4me3 & Total H3) protein_extraction->analysis end End analysis->end

References

Validation & Comparative

CPI-455 Hydrochloride: A Comparative Guide to its Selectivity Profile Against Lysine Demethylases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of CPI-455 hydrochloride against other lysine demethylases (KDMs), supported by experimental data and detailed methodologies.

CPI-455 is a potent and specific inhibitor of the KDM5 family of histone demethylases.[1][2][3] The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 on histone H3 (H3K4), particularly H3K4me3 and H3K4me2. Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets. CPI-455's high selectivity for the KDM5 subfamily makes it a valuable tool for studying the specific biological functions of these enzymes.

Selectivity Profile of KDM Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of CPI-455 and other representative KDM inhibitors against a panel of lysine demethylases. The data highlights the distinct selectivity profiles of these compounds.

Inhibitor KDM Subfamily Target KDM2A/B KDM3A/B KDM4A/B/C/D/E KDM5A/B/C KDM6A/B KDM7B
CPI-455 KDM5No measurable inhibition (KDM2B)[4][5]No measurable inhibition (KDM3B)[4][5]~200-fold less potent vs KDM5A (KDM4C)[4][5]10 nM (KDM5A) [1][3][4]No measurable inhibition (KDM6A)[4][5]~770-fold less potent vs KDM5A[4][5]
JIB-04 Pan-JmjC--290-1100 nM[6][7]230 nM (KDM5A)[6][7]855 nM (KDM6B)[6][7]-
GSK-J4 KDM6----60 nM (ethyl ester prodrug) [6]-
KDM5-C49 KDM5--Inhibited[8]40 nM (KDM5A), 160 nM (KDM5B), 100 nM (KDM5C)Inhibited[8]-
TC-E5002 KDM2/76.8 µM (KDM2A)[6]>120 µM (KDM4A), 83 µM (KDM4C)[6]>120 µM (KDM4A), 83 µM (KDM4C)[6]55 µM (KDM5A)[6]>100 µM (KDM6A)[6]1.2 µM (KDM7B)[6]

Note: IC50 values can vary depending on the specific assay conditions, enzyme construct, and substrate used.

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding its biological effects. The following are detailed methodologies for key experiments cited in the characterization of KDM inhibitors.

Biochemical Inhibitor Potency and Selectivity Assay (AlphaScreen)

This assay quantitatively measures the enzymatic activity of KDMs and the potency of inhibitors in a high-throughput format.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone peptide substrate by a KDM enzyme.[9][10] A donor bead coated with streptavidin binds to the biotinylated peptide, while an acceptor bead coated with an antibody specific to the demethylated product is added. When the enzyme demethylates the substrate, the antibody-coated acceptor bead binds to the product, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. The intensity of the emitted light is proportional to the enzymatic activity.

Protocol:

  • Reagent Preparation:

    • Recombinant KDM enzyme is diluted to the desired concentration in assay buffer.

    • Biotinylated histone H3 peptide substrate (e.g., H3K4me3) is prepared in assay buffer.

    • Cofactors (Fe(II), 2-OG, and ascorbate) are added to the assay buffer.

    • Test compounds (e.g., CPI-455) are serially diluted in DMSO and then further diluted in assay buffer.

    • AlphaScreen donor and acceptor beads are prepared according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • The KDM enzyme, assay buffer with cofactors, and the test compound dilution are added to a 384-well microplate.

    • The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the biotinylated histone peptide substrate.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection:

    • A mixture of AlphaScreen streptavidin donor beads and anti-demethylated histone antibody-coated acceptor beads is added to stop the enzymatic reaction and initiate detection.

    • The plate is incubated in the dark to allow for bead binding.

    • The plate is read on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The raw data is normalized to controls (no enzyme for 0% activity and DMSO for 100% activity).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_enzyme Prepare KDM Enzyme mix_reagents Mix Enzyme, Cofactors, and Inhibitor in Plate prep_enzyme->mix_reagents prep_substrate Prepare Biotinylated Histone Peptide start_reaction Initiate Reaction with Substrate Addition prep_substrate->start_reaction prep_inhibitor Prepare Serial Dilutions of CPI-455 prep_inhibitor->mix_reagents mix_reagents->start_reaction incubate_reaction Incubate at Room Temperature start_reaction->incubate_reaction add_beads Add AlphaScreen Donor & Acceptor Beads incubate_reaction->add_beads incubate_beads Incubate in Dark add_beads->incubate_beads read_plate Read Plate incubate_beads->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data calc_ic50 Calculate IC50 Value normalize_data->calc_ic50

Biochemical KDM Inhibition Assay Workflow
Cellular Target Engagement Assay (High-Content Immunofluorescence)

This assay confirms that the inhibitor engages its target in a cellular context by measuring changes in the methylation status of its substrate.

Principle: Cells are treated with the KDM inhibitor, and then the levels of the specific histone methylation mark are quantified using immunofluorescence microscopy. An effective inhibitor of a KDM5 enzyme, for example, will lead to an increase in H3K4me3 levels.

Protocol:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa) are seeded in multi-well imaging plates.

    • For assays involving overexpressed KDMs, cells are transfected with a plasmid encoding the KDM of interest.

    • Cells are treated with a dose range of the inhibitor (e.g., CPI-455) or DMSO as a vehicle control for a specified period (e.g., 24-48 hours).

  • Immunofluorescence Staining:

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • Cells are incubated with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K4me3). If an overexpression system is used, an antibody against the tag (e.g., anti-FLAG) is also used.

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with a DNA dye such as DAPI.

  • Image Acquisition and Analysis:

    • Images are acquired using a high-content imaging system.

    • An automated image analysis software is used to identify individual nuclei based on the DAPI stain.

    • The fluorescence intensity of the histone methylation mark within each nucleus is quantified.

  • Data Analysis:

    • The mean fluorescence intensity of the histone mark is calculated for each treatment condition.

    • The data is normalized to the DMSO control.

    • EC50 values, the concentration at which 50% of the maximal effect is observed, are determined from the dose-response curves.

Conclusion

This compound is a highly potent and selective pan-inhibitor of the KDM5 family of histone demethylases. Its selectivity profile, characterized by potent inhibition of KDM5 enzymes and significantly weaker or no activity against other KDM subfamilies, makes it an invaluable chemical probe for elucidating the specific roles of KDM5 in health and disease.[1][4][5] The experimental protocols outlined in this guide provide a framework for the robust evaluation of KDM inhibitors, ensuring reliable and reproducible data for advancing epigenetic research and drug discovery.

References

Validating the On-Target Effect of CPI-455 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, enzymes that play a critical role in transcriptional regulation through the removal of methyl groups from histone H3 at lysine 4 (H3K4). The on-target effect of CPI-455—the inhibition of KDM5—leads to a global increase in the transcriptionally activating H3K4me3 mark. This guide provides a comparative analysis of this compound with other known KDM5 inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its on-target effects.

Comparative Analysis of KDM5 Inhibitors

The efficacy of this compound is best understood in the context of other available KDM5 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of CPI-455 and its alternatives against the KDM5 family of enzymes and other related histone demethylases. This data highlights the potency and selectivity of each compound.

Table 1: Comparative IC50 Values of KDM5 Inhibitors

CompoundKDM5A (nM)KDM5B (nM)KDM5C (nM)KDM5D (nM)Other KDMs (nM)
CPI-455 10[1][2]2-102-102-10>200-fold selective over KDM2, 3, 4, 6, 7[1][2]
KDM5-C49 40160100--
JIB-04 230 (JARID1A)435 (JMJD2B)1100 (JMJD2C)-Pan-JmjC inhibitor
GSK467 -26 (Ki=10)--180-fold selective over KDM4C
KDOAM-25 71196969Highly selective

Note: Data is compiled from various sources and experimental conditions may differ.

On-Target Effect Validation: Experimental Data

The primary on-target effect of CPI-455 is the inhibition of KDM5 demethylase activity, resulting in a global increase in H3K4 trimethylation. This has been demonstrated in multiple cancer cell lines.

Table 2: Cellular Effects of this compound

Cell LineAssayEffectConcentrationReference
HeLaWestern BlotDose-dependent increase in global H3K4me3Not specified[3]
MCF-7, T-47D, EFM-19 (Breast Cancer)MSD ELISAIncreased global H3K4me3Not specified[1]
M14 (Melanoma), SKBR3 (Breast Cancer), PC9 (NSCLC)Not specifiedDecreased number of drug-tolerant persister cells6.25-25 µM[2]
Fadu, HGC-27 (Cancer cell lines)Cell Viability AssaySynergistic effect with cisplatin in reducing cell survivalHigh doses[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental validation, the following diagrams are provided.

KDM5_Signaling_Pathway cluster_upstream Upstream Regulators cluster_kdm5 KDM5 Complex cluster_downstream Downstream Effects Transcription Factors Transcription Factors KDM5A KDM5A Transcription Factors->KDM5A Regulate Expression KDM5B KDM5B Transcription Factors->KDM5B Regulate Expression KDM5C KDM5C Transcription Factors->KDM5C Regulate Expression KDM5D KDM5D Transcription Factors->KDM5D Regulate Expression Signaling Pathways (e.g., PI3K/AKT) Signaling Pathways (e.g., PI3K/AKT) Signaling Pathways (e.g., PI3K/AKT)->KDM5A Modulate Activity Signaling Pathways (e.g., PI3K/AKT)->KDM5B Modulate Activity Signaling Pathways (e.g., PI3K/AKT)->KDM5C Modulate Activity Signaling Pathways (e.g., PI3K/AKT)->KDM5D Modulate Activity H3K4me3 H3K4me3 (Increased) KDM5A->H3K4me3 Demethylates KDM5B->H3K4me3 Demethylates KDM5C->H3K4me3 Demethylates KDM5D->H3K4me3 Demethylates Gene Expression Altered Gene Expression H3K4me3->Gene Expression Cellular Phenotypes Changes in Cell Proliferation, etc. Gene Expression->Cellular Phenotypes CPI-455 CPI-455 CPI-455->KDM5A Inhibits CPI-455->KDM5B Inhibits CPI-455->KDM5C Inhibits CPI-455->KDM5D Inhibits

Caption: KDM5 Signaling Pathway and CPI-455 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Recombinant KDM5 Recombinant KDM5 Enzymatic Assay Enzymatic Assay Recombinant KDM5->Enzymatic Assay Histone Substrate Histone Substrate Histone Substrate->Enzymatic Assay CPI-455 Treatment (Dose Response) CPI-455 Treatment (Dose Response) CPI-455 Treatment (Dose Response)->Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Cell Culture Cell Culture CPI-455 Treatment CPI-455 Treatment Cell Culture->CPI-455 Treatment Western Blot (H3K4me3) Western Blot (H3K4me3) CPI-455 Treatment->Western Blot (H3K4me3) CETSA Cellular Thermal Shift Assay (CETSA) CPI-455 Treatment->CETSA Phenotypic Assays Proliferation, Gene Expression, etc. CPI-455 Treatment->Phenotypic Assays Target Engagement Target Engagement Western Blot (H3K4me3)->Target Engagement CETSA->Target Engagement Functional Outcomes Functional Outcomes Phenotypic Assays->Functional Outcomes

Caption: Experimental Workflow for Validating CPI-455.

Experimental Protocols

In Vitro KDM5 Demethylase Assay (General Protocol)

This assay measures the enzymatic activity of KDM5 and the inhibitory effect of compounds like CPI-455.

Materials:

  • Recombinant human KDM5A, B, C, or D

  • Biotinylated H3K4me3 peptide substrate

  • AlphaLISA® anti-H3K4me2 acceptor beads

  • Streptavidin donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Co-factors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate

  • This compound and other test compounds

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 substrate, and co-factors.

  • Add the diluted CPI-455 or vehicle control to the respective wells.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the AlphaLISA® acceptor beads and streptavidin donor beads.

  • Incubate in the dark at room temperature.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Western Blot for Global H3K4me3 Levels

This protocol is for assessing the in-cell activity of CPI-455 by measuring changes in global H3K4me3 levels.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of CPI-455 or vehicle control for the desired time (e.g., 24-72 hours).

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

  • Quantify band intensities to determine the relative change in H3K4me3 levels.

Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Centrifuge

  • Western blot or ELISA reagents for protein detection

Procedure:

  • Treat cultured cells with CPI-455 or vehicle control for a specified time to allow for compound entry and binding.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble KDM5 protein in the supernatant by Western blot or ELISA.

  • A shift in the melting curve of the KDM5 protein in the presence of CPI-455 compared to the vehicle control indicates target engagement.

References

A Head-to-Head Comparison: CPI-455 Hydrochloride Versus Genetic Knockdown of KDM5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting histone demethylases is paramount. This guide provides an objective comparison of two prominent methods for inhibiting the KDM5 family of enzymes: the small molecule inhibitor CPI-455 hydrochloride and genetic knockdown techniques.

The KDM5 family of histone lysine demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through their removal of methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active transcription.[1][2] Dysregulation of KDM5 activity is implicated in various diseases, most notably cancer, where it can contribute to drug resistance and tumor progression.[3][4][5] Consequently, targeting KDM5 has emerged as a promising therapeutic strategy. This guide dissects the performance, methodologies, and downstream effects of a leading chemical probe, CPI-455, and contrasts them with the precision of genetic knockdown.

Mechanism of Action: A Tale of Two Approaches

This compound: This compound is a potent, cell-permeable, pan-inhibitor of the KDM5 family.[6][7][8] It functions as a competitive inhibitor of the 2-oxoglutarate co-substrate, which is essential for the catalytic activity of the JmjC domain-containing KDM5 enzymes.[9] By binding to the active site, CPI-455 prevents the demethylation of H3K4, leading to a global increase in H3K4me3 levels.[6][7]

Genetic Knockdown of KDM5: This approach involves the use of molecular biology techniques to reduce or eliminate the expression of specific KDM5 family members. The most common methods include:

  • siRNA (small interfering RNA): Induces transient knockdown of KDM5 mRNA, leading to a temporary decrease in protein levels.

  • shRNA (short hairpin RNA): Can be integrated into the genome to create stable cell lines with long-term, heritable suppression of KDM5 expression.[10]

  • CRISPR/Cas9: Allows for the permanent knockout of KDM5 genes by introducing targeted DNA double-strand breaks, leading to gene disruption.

Unlike the broad inhibition by CPI-455, genetic knockdown offers the advantage of targeting individual KDM5 paralogs, allowing for the dissection of their specific functions.

Performance Comparison: Specificity, Efficacy, and Cellular Consequences

The choice between chemical inhibition and genetic knockdown often depends on the specific experimental question. While CPI-455 provides a rapid and reversible means to probe the consequences of pan-KDM5 inhibition, genetic methods offer a more definitive, albeit slower, approach to understanding the role of individual KDM5 members.

Quantitative Data Summary

The following tables summarize key quantitative data comparing CPI-455 and genetic knockdown of KDM5.

Inhibitor Target(s) IC50 (nM) Reference(s)
This compound KDM5A10[6][8]
KDM5BNot Reported
KDM5CNot Reported
KDM5DNot Reported
KDM5-C49 KDM5A40[1]
KDM5B160[1]
KDM5C100[1]
KDOAM-25 KDM5A71[1]
KDM5B19[1]
KDM5C69[1]
KDM5D69[1]
Table 1: Inhibitor Specificity. IC50 values of CPI-455 and other KDM5 inhibitors against KDM5 family members.
Intervention Cell Line Effect on H3K4me3 Effect on Cell Viability/Proliferation Effect on Apoptosis Reference(s)
CPI-455 Multiple cancer cell linesGlobal increaseDecreased number of drug-tolerant persister cellsNot directly reported, but reduces survival of drug-tolerant cells[6][7][9]
MCF-7, T-47D, EFM-19 (luminal breast cancer)Global increaseNo significant effect alone at lower doses; synergistic decrease with DACSynergistic increase in apoptosis with DAC[5][11]
HEI-OC1 (cochlear hair cells)IncreasedProtective against cisplatin-induced cell deathReduced cisplatin-induced apoptosis[12]
KDM5A Knockdown (shRNA/CRISPR) Ovarian cancer cells (ID8)IncreasedNo significant effect in vitroNot reported[13][14]
Neural Stem CellsNot directly reportedNot reportedNot reported, but knockdown induced GFAP transcription, similar to CPI-455[15][16]
KDM5B Knockdown (siRNA) Goat Granulosa CellsNot directly reported, but expected to increaseDecreased proliferationIncreased apoptosis[17]
Hepatocellular carcinoma cellsNot directly reported, but expected to increaseSignificantly inhibitedNot reported, but arrested cell cycle[17]
Table 2: Comparative Effects on Cellular Phenotypes. Summary of the observed effects of CPI-455 and KDM5 knockdown in various cell lines.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the use of CPI-455 and for genetic knockdown of KDM5.

This compound Treatment Protocol
  • Reconstitution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.

  • Cell Seeding: Plate cells at a density that will not reach confluency during the treatment period.

  • Treatment: Dilute the CPI-455 stock solution in cell culture medium to the desired final concentration. Typical concentrations range from 1 µM to 25 µM.[10] A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate cells for the desired period, typically ranging from 24 to 96 hours.[5][10]

  • Analysis: Harvest cells for downstream analysis, such as Western blotting for H3K4me3 levels, cell viability assays (e.g., MTT or CellTiter-Glo), or apoptosis assays (e.g., Annexin V staining).

Genetic Knockdown of KDM5 (General Protocols)

A. siRNA-mediated Transient Knockdown

  • siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the KDM5 member of interest. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect cells with the siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein depletion.

  • Validation and Analysis: Validate knockdown efficiency by qRT-PCR and/or Western blotting. Proceed with downstream functional assays.

B. shRNA-mediated Stable Knockdown

  • shRNA Vector Preparation: Clone an shRNA sequence targeting the desired KDM5 gene into a lentiviral or retroviral vector containing a selectable marker (e.g., puromycin resistance).

  • Viral Production: Produce lentiviral or retroviral particles by transfecting the shRNA vector into a packaging cell line (e.g., HEK293T).

  • Transduction: Transduce the target cell line with the viral particles.

  • Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation and Expansion: Validate knockdown in the stable cell pool or in single-cell clones by qRT-PCR and Western blotting. Expand validated clones for further experiments.[18]

C. CRISPR/Cas9-mediated Knockout

  • gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the desired KDM5 gene.

  • Vector Construction: Clone the gRNA into a vector that also expresses the Cas9 nuclease and a selectable marker.

  • Transfection: Transfect the gRNA/Cas9 vector into the target cells.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Screening and Validation: Expand single-cell clones and screen for gene knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.[19][20][21][22]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the functional consequences of KDM5 inhibition, it is helpful to visualize the affected signaling pathways and the experimental workflows used to study them.

KDM5_Signaling_Pathway cluster_0 KDM5A Inhibition/Knockdown cluster_1 KDM5B Inhibition/Knockdown KDM5A KDM5A H3K4me3 H3K4me3 Demethylation KDM5A->H3K4me3 inhibits MAPK_AKT MAPK/AKT Pathway KDM5A->MAPK_AKT regulates Antigen_Presentation Antigen Presentation Pathway KDM5A->Antigen_Presentation downregulates KDM5B KDM5B KDM5B->H3K4me3 inhibits PGC1a PGC1α KDM5B->PGC1a upregulates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression MAPK_AKT->Gene_Expression Antigen_Presentation->Gene_Expression JAK_STAT JAK/STAT Pathway PGC1a->JAK_STAT activates JAK_STAT->Gene_Expression

Figure 1: KDM5 Signaling Pathways. Known downstream pathways regulated by KDM5A and KDM5B.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Cancer Cell Line treatment Treatment start->treatment knockdown Genetic Knockdown start->knockdown cpi455 CPI-455 Treatment treatment->cpi455 Group 1 control Vehicle/Control Knockdown treatment->control Group 2 knockdown->control Control Group KDM5A_kd KDM5A Knockdown knockdown->KDM5A_kd Experimental Groups KDM5B_kd KDM5B Knockdown knockdown->KDM5B_kd Experimental Groups incubation Incubation (24-96h) cpi455->incubation control->incubation analysis Downstream Analysis incubation->analysis western Western Blot (H3K4me3, KDM5 levels) analysis->western viability Cell Viability Assay (MTT, CellTiter-Glo) analysis->viability apoptosis Apoptosis Assay (Annexin V) analysis->apoptosis gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) analysis->gene_expression results Comparative Data Analysis western->results viability->results apoptosis->results gene_expression->results KDM5A_kd->incubation KDM5B_kd->incubation

Figure 2: Experimental Workflow. A typical workflow for comparing CPI-455 and KDM5 knockdown.

Advantages and Disadvantages: A Balanced View

Feature This compound Genetic Knockdown of KDM5
Specificity Pan-KDM5 inhibitor; potential for off-target effects on other demethylases at high concentrations.[10]Highly specific to the targeted KDM5 family member.
Reversibility Reversible; effects diminish upon removal of the compound.Transient (siRNA) or permanent (shRNA, CRISPR).
Speed Rapid onset of action (effects seen within hours).Slower; requires time for mRNA/protein depletion or generation of stable cell lines.
Ease of Use Simple to add to cell culture medium.Technically more demanding, requires expertise in molecular biology techniques.
Dose-Dependence Allows for studying dose-dependent effects.Typically results in a fixed level of knockdown.
Interpretation Effects are a composite of inhibiting all KDM5 members.Allows for the dissection of the functions of individual KDM5 paralogs.
In Vivo Studies Can be used in animal models, though bioavailability may vary.[2][13]More complex to implement in whole organisms.
Table 3: Advantages and Disadvantages. A summary of the key considerations for each approach.

Conclusion: Selecting the Right Tool for the Job

Both this compound and genetic knockdown are powerful tools for investigating the biology of KDM5 demethylases. The choice between them is not a matter of one being universally superior, but rather of selecting the most appropriate method for the research question at hand.

  • CPI-455 is ideal for:

    • Initial exploratory studies to determine the overall importance of KDM5 activity.

    • Pharmacological studies mimicking a therapeutic intervention.

    • Experiments where rapid and reversible inhibition is desired.

  • Genetic knockdown is the method of choice for:

    • Elucidating the specific functions of individual KDM5 family members.

    • Validating the on-target effects of small molecule inhibitors.

    • Studies where complete and long-term loss of function is required.

Ultimately, a comprehensive understanding of KDM5 biology and its therapeutic potential will be best achieved by leveraging the complementary strengths of both chemical and genetic approaches. This guide provides the foundational knowledge for researchers to make informed decisions in their experimental design, paving the way for new discoveries in epigenetics and drug development.

References

Unveiling the Selectivity of CPI-455 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – November 7, 2025 – In the intricate landscape of epigenetic research, the specificity of chemical probes is paramount. This guide provides a comprehensive analysis of the cross-reactivity of CPI-455 hydrochloride, a potent pan-inhibitor of the KDM5 family of histone demethylases, against other histone demethylase subfamilies. The data presented herein, compiled from robust biochemical assays, will aid researchers, scientists, and drug development professionals in making informed decisions for their targeted studies.

CPI-455 has emerged as a critical tool in cancer research, noted for its ability to elevate global levels of H3K4 trimethylation (H3K4me3) and reduce the survival of drug-tolerant persister cancer cells.[1] Its primary targets are the KDM5 family of enzymes (A, B, C, and D), which are crucial regulators of histone methylation and gene expression. Understanding the selectivity profile of CPI-455 is essential for accurately interpreting experimental results and for the development of next-generation epigenetic therapies.

Comparative Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CPI-455 against a panel of human histone demethylases. The data clearly demonstrates the high potency and selectivity of CPI-455 for the KDM5 subfamily.

Target DemethylaseSubfamilyCPI-455 IC50 (nM)Selectivity vs. KDM5AReference
KDM5A KDM510 1x[1][2][3][4]
KDM5B KDM5Similar to KDM5A~1x[4]
KDM5C KDM5Similar to KDM5A~1x[4]
KDM4C KDM4~2000>200x[4]
KDM7B KDM7~7700>770x[4]
KDM2B KDM2No measurable inhibitionNot applicable[4]
KDM3B KDM3No measurable inhibitionNot applicable[4]
KDM6A KDM6No measurable inhibitionNot applicable[4]

Table 1: Cross-reactivity Profile of this compound. The table illustrates the potent and selective inhibition of the KDM5 subfamily by CPI-455, with significantly weaker or no activity against other tested histone demethylase subfamilies.

Alternative KDM5 Inhibitors: A Snapshot

For researchers seeking alternative or comparative compounds, the following table provides a brief overview of other known KDM5 inhibitors.

CompoundTarget(s)Key Features
KDOAM-25 Pan-KDM5High selectivity over other 2-OG oxygenases.
GSK467 KDM5B selectiveCell-penetrant with high selectivity over KDM4C and other JmjC family members.
QC6352 KDM4 inhibitorModerate inhibitory activity against KDM5B.
JIB-04 Pan-Jumonji inhibitorBroad-spectrum inhibitor of the Jumonji family of histone demethylases.

Table 2: Overview of Alternative KDM5-targeting Compounds. This table offers a selection of alternative inhibitors with varying selectivity profiles for comparative studies.

Experimental Methodologies

The determination of inhibitor potency and selectivity is critical for drug discovery and chemical biology. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a widely used, robust, and sensitive method for quantifying the activity of histone demethylases and the potency of their inhibitors.

Biochemical AlphaLISA® Assay for Histone Demethylase Inhibitor IC50 Determination

This protocol outlines the general steps for determining the IC50 value of a test compound, such as CPI-455, against a panel of histone demethylases.

Materials:

  • Recombinant human histone demethylase enzymes (e.g., KDM5A, KDM4C, etc.)

  • Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

  • AlphaLISA® Acceptor beads conjugated to an anti-demethylated histone antibody (e.g., anti-H3K4me2)

  • Streptavidin-coated Donor beads

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Assay buffer (typically contains a buffer like Tris or HEPES, a reducing agent like DTT, and a chelator like EDTA)

  • Co-factors (e.g., α-ketoglutarate, Fe(II), Ascorbate for JmjC domain-containing demethylases)

  • 384-well white opaque microplates

  • A microplate reader capable of AlphaLISA® detection

Procedure:

  • Enzyme and Substrate Preparation: Prepare a master mix of the specific histone demethylase enzyme, its corresponding biotinylated histone peptide substrate, and necessary co-factors in the assay buffer.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) into the wells of the 384-well plate.

  • Enzyme Reaction Initiation: Add the enzyme/substrate master mix to each well to start the demethylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection:

    • Add a solution containing the AlphaLISA® Acceptor beads to stop the reaction and specifically bind to the demethylated product. Incubate for a further period (e.g., 60 minutes).

    • Add the Streptavidin-coated Donor beads, which will bind to the biotinylated substrate. Incubate in the dark for a defined period (e.g., 30-60 minutes).

  • Signal Reading: Read the plate on an AlphaLISA®-compatible microplate reader. The proximity of the Donor and Acceptor beads upon binding to the demethylated substrate results in a chemiluminescent signal.

  • Data Analysis: The intensity of the light emission is proportional to the amount of demethylated product. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the biological context of KDM5 inhibition and the experimental approach to determining cross-reactivity, the following diagrams are provided.

KDM5B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates p-AKT p-AKT AKT->p-AKT KDM5B KDM5B p-AKT->KDM5B influences Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization H3K4me3 H3K4me3 (Active Mark) KDM5B->H3K4me3 Demethylates KDM5B->AR_dimer Co-activates H3K4me2 H3K4me2 (Inactive Mark) H3K4me3->H3K4me2 Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) H3K4me3->Gene_Expression Promotes ARE Androgen Response Element AR_dimer->ARE Binds ARE->Gene_Expression Regulates CPI455 CPI455 CPI455->KDM5B

Figure 1: KDM5B Signaling in Cancer. This diagram illustrates the role of KDM5B in the PI3K/AKT and Androgen Receptor (AR) signaling pathways, which are often dysregulated in cancer. CPI-455 inhibits KDM5B, leading to an increase in the H3K4me3 active chromatin mark and affecting downstream gene expression.

Experimental_Workflow Compound_Prep Serially Dilute CPI-455 Assay_Plate Dispense Compound to 384-well Plate Compound_Prep->Assay_Plate Reaction Initiate & Incubate Enzymatic Reaction Assay_Plate->Reaction Enzyme_Mix Prepare Enzyme/ Substrate Mix for each Demethylase Enzyme_Mix->Reaction Detection_1 Add Acceptor Beads & Incubate Reaction->Detection_1 Detection_2 Add Donor Beads & Incubate (Dark) Detection_1->Detection_2 Readout Read AlphaLISA Signal Detection_2->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis End End: Cross-reactivity Profile Analysis->End Start Start Start->Enzyme_Mix

Figure 2: Workflow for Assessing Inhibitor Cross-reactivity. This flowchart outlines the key steps in determining the IC50 values of CPI-455 against a panel of histone demethylases using the AlphaLISA® methodology.

References

Reproducibility of CPI-455 Hydrochloride Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CPI-455 hydrochloride's performance with alternative KDM5 inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the reproducibility and suitability of CPI-455 for their specific research needs.

Executive Summary

This compound is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases. Its primary mechanism of action involves the inhibition of KDM5 enzymes, leading to a global increase in tri-methylation of histone H3 at lysine 4 (H3K4me3). This epigenetic modification plays a crucial role in regulating gene expression. Experimental evidence demonstrates that CPI-455 can effectively reduce the population of drug-tolerant persister (DTP) cells in various cancer models, suggesting its potential as a therapeutic agent to overcome drug resistance. This guide presents a comparative analysis of CPI-455's potency and selectivity against other known KDM5 inhibitors, alongside detailed experimental protocols to facilitate the replication of key findings.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory activity of this compound and a selection of alternative KDM5 inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of KDM5 Inhibitors

InhibitorKDM5A (nM)KDM5B (nM)KDM5C (nM)KDM5D (nM)Selectivity Notes
CPI-455 10Similar to KDM5ASimilar to KDM5A-Pan-KDM5 inhibitor. Over 200-fold selectivity for KDM5 over KDM2, 3, 4, 6, and 7 families.
KDM5-C4940160100-Potent and selective KDM5 inhibitor.
KDOAM-2571196969Highly selective KDM5 inhibitor.
KDM5A-IN-1455655-Potent, orally bioavailable pan-KDM5 inhibitor.
JIB-04230 (JARID1A)435 (JMJD2B)1100 (JMJD2C)290 (JMJD2D)Pan-selective Jumonji histone demethylase inhibitor.
PBIT~6000 (JARID1A)~3000 (JARID1B)~4900 (JARID1C)-Specific inhibitor of JARID1 enzymes.

Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines

Cell LineCancer TypeEffectIC50 (µM)Reference
MCF-7Luminal Breast CancerInhibition of cell growth35.4
T-47DLuminal Breast CancerInhibition of cell growth26.19
EFM-19Luminal Breast CancerInhibition of cell growth16.13
M14MelanomaReduction of drug-tolerant persister cells-
SKBR3Breast CancerReduction of drug-tolerant persister cells-
PC9NSCLCReduction of drug-tolerant persister cells-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of CPI-455 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of CPI-455 in DMSO.

  • Prepare serial dilutions of CPI-455 in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of CPI-455. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for H3K4me3 Levels

This protocol is to assess the effect of CPI-455 on global H3K4me3 levels.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and treat with various concentrations of CPI-455 or DMSO (vehicle control) for 24-72 hours.

  • Harvest cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of CPI-455.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the CPI-455 formulation in the vehicle solution.

  • Administer CPI-455 (e.g., 50-70 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Mandatory Visualization

Signaling Pathway of CPI-455 Action

CPI455_Mechanism cluster_epigenetics Epigenetic Regulation cluster_cellular_outcome Cellular Outcome CPI455 CPI-455 HCl KDM5 KDM5 (A/B/C/D) CPI455->KDM5 Inhibition H3K4me3_demethylation H3K4me3 Demethylation KDM5->H3K4me3_demethylation Catalyzes H3K4me3 H3K4me3 (Active Chromatin) H3K4me3_demethylation->H3K4me3 Decreases Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes DTP_Survival Drug-Tolerant Persister Cell Survival Gene_Expression->DTP_Survival Reduces

Caption: Mechanism of CPI-455 action on histone methylation.

Experimental Workflow for Evaluating CPI-455 Efficacy

CPI455_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment CPI-455 Treatment Cell_Culture->Treatment Xenograft Xenograft Model Establishment Cell_Culture->Xenograft Cell Source Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Western Western Blot (H3K4me3) Treatment->Western InVivo_Treatment CPI-455 Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Analysis Ex Vivo Analysis Tumor_Measurement->Analysis

Caption: Workflow for assessing CPI-455 efficacy.

Logical Relationship of KDM5 Inhibition and Cellular Effects

KDM5_Inhibition_Effects CPI455 CPI-455 HCl KDM5_Inhibition KDM5 Inhibition CPI455->KDM5_Inhibition H3K4me3_Increase Increase in global H3K4me3 KDM5_Inhibition->H3K4me3_Increase Gene_Reprogramming Transcriptional Reprogramming H3K4me3_Increase->Gene_Reprogramming DTP_Reduction Reduced Survival of Drug-Tolerant Persisters Gene_Reprogramming->DTP_Reduction Cancer_Therapy Potential to Overcome Drug Resistance DTP_Reduction->Cancer_Therapy

Caption: CPI-455's impact on drug-tolerant cancer cells.

Safety Operating Guide

Proper Disposal of CPI-455 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds such as CPI-455 hydrochloride. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following information is based on general best practices for hazardous chemical waste management in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many research chemicals, follows the "cradle-to-grave" approach for hazardous waste management established by regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Segregation of Waste: Proper segregation is critical to prevent accidental chemical reactions.[4][5] this compound waste should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Solid waste, such as contaminated lab supplies, should be kept separate from liquid waste.[4][5]

  • Container Labeling: The waste container must be accurately and clearly labeled.[5][6][7] The label should include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Harmful if swallowed"). While the exact hazards are not fully documented publicly, it is prudent to assume toxicity.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

  • Waste Accumulation and Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.

  • Disposal through a Licensed Vendor: The final and most critical step is the disposal of the hazardous waste through a licensed and approved hazardous waste management company.[6] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such vendors. Contact your EHS office to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

For laboratory safety and compliance, it is essential to be aware of the quantities of hazardous waste generated. The following table summarizes key quantitative considerations, although specific regulatory limits can vary by jurisdiction.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.[6]
Generator Status Determined by the total amount of hazardous waste generated per calendar month. This status dictates specific regulatory requirements for storage time and reporting.[3]
Container Labeling Must include the full chemical name and hazard warnings.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate Waste (Solid vs. Liquid, Incompatible Chemicals) identify->segregate label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

Essential Safety and Handling Protocols for CPI-455 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for CPI-455 hydrochloride, a specific, pan-KDM5 inhibitor.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is critical. The following personal protective equipment is required to minimize exposure and ensure a safe laboratory environment.[4]

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications
Eye Protection Safety gogglesMust be equipped with side-shields to protect against splashes.[4]
Hand Protection Protective glovesUse appropriate chemical-resistant gloves.
Skin and Body Impervious clothingA lab coat or other protective clothing that prevents skin contact.[4]
Respiratory Suitable respiratorUse in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling powders to avoid dust and aerosol formation.[4]

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_safety_measures Contingency cluster_disposal Disposal start Start Handling This compound ppe_check Don all required PPE start->ppe_check ventilation Ensure Adequate Ventilation (e.g., Fume Hood) ppe_check->ventilation PPE Confirmed handling Handle Compound ventilation->handling spill Accidental Spill handling->spill end_handling Complete Handling handling->end_handling spill_kit Use Spill Kit and Full PPE spill->spill_kit Containment waste Dispose of waste in approved chemical waste container spill_kit->waste decontaminate Decontaminate surfaces and equipment end_handling->decontaminate decontaminate->waste

Operational Plans

Handling:

  • Avoid inhalation of dust and aerosols, as well as contact with eyes and skin.[4]

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Do not eat, drink, or smoke in areas where the compound is handled.[4]

  • Wash hands thoroughly after handling the substance.[4]

Storage: Proper storage is crucial to maintain the stability and integrity of this compound.

FormStorage TemperatureDuration
Powder -20°CAs specified by the supplier.
In Solvent -80°CUp to 6 months.[2]
In Solvent -20°CUp to 1 month.[2]
  • Keep the container tightly sealed in a cool, well-ventilated area.[4]

  • Protect from direct sunlight and sources of ignition.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

  • Accidental Release: Evacuate the area and ensure adequate ventilation.[4] Use full personal protective equipment to contain and clean up the spill.[4] Absorb solutions with a liquid-binding material like diatomite.[4] Decontaminate surfaces by scrubbing with alcohol.[4]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[4] Seek prompt medical attention.[4]

  • Skin Contact: Rinse the affected skin area thoroughly with water.[4] Remove contaminated clothing and seek medical advice.[4]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[4]

  • Ingestion: Wash out the mouth with water.[4] Do not induce vomiting and call a physician.[4]

Emergency_Response cluster_exposure Exposure Type cluster_action Immediate Action cluster_followup Follow-up eye Eye Contact flush_eyes Flush with water, remove contacts eye->flush_eyes skin Skin Contact rinse_skin Rinse with water, remove contaminated clothing skin->rinse_skin inhalation Inhalation fresh_air Move to fresh air, provide CPR if needed inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water, DO NOT induce vomiting ingestion->rinse_mouth seek_medical Seek immediate medical attention flush_eyes->seek_medical rinse_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional, local, and national regulations for chemical waste.

  • Waste Disposal: Dispose of the contents and container at an approved waste disposal plant.[4]

  • Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[4] In case of spillage, collect the spillage to avoid environmental contamination.[4]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.